molecular formula C6H11N3 B15319674 N-ethyl-1-methyl-1H-pyrazol-3-amine

N-ethyl-1-methyl-1H-pyrazol-3-amine

Cat. No.: B15319674
M. Wt: 125.17 g/mol
InChI Key: LHQUBLDNLWZSHV-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Aminopyrazole Scaffolds in Advanced Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are fundamental building blocks in numerous areas of chemical science. numberanalytics.comnumberanalytics.com Their utility spans pharmaceuticals, agrochemicals, and materials science. numberanalytics.comresearchgate.net

The history of pyrazole chemistry began in the late 19th century. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. wikipedia.org Knorr was also instrumental in elucidating the phenomenon of tautomerism in these compounds. encyclopedia.pub One of the classical methods for pyrazole synthesis was developed by Hans von Pechmann in 1898. wikipedia.org The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. wikipedia.org Since their discovery, pyrazoles have become crucial in the development of a wide array of compounds, including a number of FDA-approved drugs. researchgate.nettandfonline.com

Heterocyclic amines, which are organic compounds containing at least one ring with atoms of at least two different elements and an amine group, are of paramount importance in organic synthesis. wikipedia.orgijpsr.com They serve as versatile intermediates and building blocks for constructing more complex molecules. numberanalytics.com The amino group in aminopyrazoles, for instance, is a key functional group that allows for a wide range of chemical modifications, making these compounds valuable starting materials for creating diverse libraries of molecules for drug discovery and other applications. nih.govnih.govmdpi.com The position of the amino group on the pyrazole ring can significantly influence the compound's chemical reactivity and biological activity. researchgate.net

Structural Analysis and Unique Features of N-ethyl-1-methyl-1H-pyrazol-3-amine

The specific structure of this compound—with an ethyl group on the exocyclic amine and a methyl group on a ring nitrogen—defines its chemical character and distinguishes it from other pyrazole derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁N₃
Molecular Weight125.17 g/mol
PubChem CID60809330
InChIKeyLHQUBLDNLWZSHV-UHFFFAOYSA-N
SMILESCCNC1=NN(C=C1)C

Data sourced from PubChem. uni.lunih.gov

The properties of this compound can be understood by comparing it to related compounds. Unlike unsubstituted 3-aminopyrazole (B16455), the nitrogen at position 1 (N1) is alkylated with a methyl group. This substitution prevents annular tautomerism, locking the structure into the 1-methyl-3-amine form. encyclopedia.pub The ethyl group on the exocyclic nitrogen further modifies its properties, such as basicity and lipophilicity, compared to a simple 3-amino-1-methylpyrazole. The position of the amino group is also critical; 3-aminopyrazoles and 5-aminopyrazoles often exhibit different biological activities and are explored for distinct therapeutic targets. nih.govnih.gov For example, 3-aminopyrazole scaffolds are known components in kinase inhibitors. mdpi.com

Tautomerism is a defining feature of many pyrazole derivatives, where a proton can move between the two ring nitrogens, leading to different isomers (annular tautomerism). encyclopedia.pubnih.gov This is particularly relevant for 3(5)-aminopyrazoles, which can exist as either 3-amino or 5-amino tautomers. encyclopedia.pub However, in this compound, the presence of the methyl group on the N1 nitrogen atom eliminates the possibility of this prototropic shift. nih.gov This "fixed" structure simplifies its chemical behavior and allows for more specific interactions with biological targets, as there is no equilibrium between tautomeric forms. The substitution pattern also creates distinct isomers, such as the corresponding N-ethyl-1-methyl-1H-pyrazol-5-amine, which would likely have different chemical and pharmacological properties.

Identification of Current Research Gaps and Challenges in this compound Studies

A significant research gap exists for this compound. While the broader classes of pyrazoles and aminopyrazoles are extensively studied, globalresearchonline.netnih.govnih.gov this specific compound has received little to no dedicated investigation, as evidenced by the lack of scientific literature on its synthesis, characterization, and activity.

The primary challenges are therefore fundamental:

Lack of Synthetic and Characterization Data: There are no published, detailed synthetic procedures or comprehensive characterizations of its physicochemical properties beyond database predictions.

Unknown Biological Profile: While the aminopyrazole scaffold is a known pharmacophore, the specific biological activities of this compound have not been explored. researchgate.net

Reactivity Studies: The influence of the N-ethyl and N-methyl substituents on the pyrazole ring's reactivity has not been systematically studied.

Addressing these gaps would require foundational research to synthesize and characterize the compound, followed by screening for biological activity to determine if it shares the valuable properties of other aminopyrazoles or possesses unique attributes.

Objectives and Scope of the Comprehensive Academic Research Outline

This article aims to provide a comprehensive and focused academic overview of this compound. The scope is strictly limited to the chemical nature, synthesis, properties, and documented research applications of this specific compound. The objective is to present a detailed and scientifically accurate resource for researchers and chemists interested in the field of heterocyclic chemistry. This will be achieved by systematically addressing the compound's synthesis and characterization, its chemical and physical properties, its role as a chemical intermediate, and its applications in research. A comparative analysis with structurally related compounds will also be presented to provide a broader context.

Synthesis and Characterization

While a specific, detailed laboratory synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing substituted aminopyrazoles. A plausible synthetic route would involve a multi-step process, likely starting from readily available precursors and culminating in the formation of the substituted pyrazole ring.

One common approach to pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. For this compound, a potential pathway could involve the reaction of a suitably substituted β-keto nitrile or a related precursor with methylhydrazine, followed by N-ethylation. The regioselectivity of such reactions is a critical aspect, often influenced by the reaction conditions and the nature of the substituents. researchgate.net

Characterization of this compound would rely on a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be instrumental in elucidating the molecular structure. The proton NMR spectrum would be expected to show distinct signals for the ethyl and methyl groups, as well as for the protons on the pyrazole ring. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the atoms.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the alkyl groups, and C=C and C=N stretching of the pyrazole ring would be expected.

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Chemical and Physical Properties

The chemical and physical properties of this compound are primarily available through computational predictions from databases such as PubChem. uni.lunih.gov Experimental data is not widely reported.

PropertyValue (Predicted)
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
XLogP3 0.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 125.09530 g/mol
Monoisotopic Mass 125.09530 g/mol
Topological Polar Surface Area 43.8 Ų
Heavy Atom Count 9
Complexity 94.3

Data sourced from PubChem CID 60809330 and 68166062. uni.lunih.govnih.gov

The presence of the amino group confers basic properties to the molecule, allowing it to react with acids to form salts. The pyrazole ring itself is aromatic, which contributes to its relative stability. The reactivity of the compound is influenced by the electron-donating effects of the alkyl and amino substituents.

Role as a Chemical Intermediate

Substituted aminopyrazoles are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules. researchgate.net this compound, with its reactive amino group and aromatic pyrazole core, can participate in a variety of chemical transformations.

For instance, the amino group can undergo acylation, alkylation, or arylation reactions to introduce new functional groups. It can also be a key component in the construction of fused heterocyclic systems, which are prevalent in many biologically active compounds. The pyrazole ring itself can undergo electrophilic substitution reactions, although the position of substitution is directed by the existing substituents.

A patent for the treatment of diseases associated with amyloid proteins mentions N-(methyl)-1H-pyrazol-3-amine derivatives, suggesting that this compound could serve as a precursor in the synthesis of novel therapeutic agents. The core structure can be modified to optimize binding to biological targets.

Applications in Academic and Industrial Research

The applications of this compound are primarily in the realm of chemical research, particularly in drug discovery and development. The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govnih.gov

A significant area of interest is in the development of kinase inhibitors. Many approved drugs targeting kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer, contain a pyrazole core. nih.gov The structural features of this compound make it a candidate for derivatization to create libraries of compounds for screening against various kinase targets.

Furthermore, the aforementioned patent suggests a potential application in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. The ability of pyrazole derivatives to be modified to interact with specific biological targets makes them attractive for this area of research.

In the agrochemical industry, pyrazole derivatives have been successfully developed as herbicides, insecticides, and fungicides. chemicalbook.com The specific utility of this compound in this sector is not explicitly documented but its structural motifs are consistent with those found in some agrochemical products.

Comparative Analysis with Related Compounds

A comparative analysis of this compound with its structural isomers provides insight into how the placement of substituents affects the compound's properties and potential applications.

1-Ethyl-N-methyl-1H-pyrazol-3-amine: In this isomer, the ethyl group is on the pyrazole nitrogen at position 1, and a methyl group is on the exocyclic amine. This change in substitution pattern can influence the compound's basicity, lipophilicity, and steric hindrance around the amino group, which in turn can affect its reactivity and biological activity.

3-Ethyl-1-methyl-1H-pyrazol-5-amine: Here, the ethyl group is attached to the pyrazole ring at position 3, and the amino group is at position 5. The position of the amino group is a critical determinant of the chemical reactivity and the types of fused heterocyclic systems that can be synthesized from it. lookchem.com 5-Aminopyrazoles are known to be precursors to a different range of biologically active compounds compared to 3-aminopyrazoles.

The subtle differences in the structures of these isomers can lead to significant variations in their biological targets and efficacy. The choice of a particular isomer in a research and development program is therefore a critical decision based on the desired properties of the final product.

Recent Advances and Future Research Directions

Recent research in pyrazole chemistry continues to focus on the development of novel synthetic methodologies that are more efficient, environmentally friendly, and allow for greater control over regioselectivity. rsc.orgmdpi.com Multicomponent reactions and catalytic methods are increasingly being employed to generate diverse libraries of pyrazole derivatives for high-throughput screening. rsc.org

The future for compounds like this compound lies in their potential as scaffolds for the development of highly specific and potent therapeutic agents. nih.govnih.gov The growing understanding of the molecular basis of diseases is enabling the rational design of drugs that target specific proteins or pathways. The versatility of the pyrazole core makes it an ideal platform for this type of targeted drug discovery.

Future research will likely involve:

The development of more efficient and selective syntheses of this compound and its derivatives.

Exploration of its use as an intermediate in the synthesis of novel compounds with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Further investigation into its coordination chemistry and potential applications in materials science, such as in the development of novel catalysts or functional materials.

As our understanding of chemical synthesis and biological processes deepens, the importance of versatile building blocks like this compound is set to grow, paving the way for new discoveries in science and medicine.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

N-ethyl-1-methylpyrazol-3-amine

InChI

InChI=1S/C6H11N3/c1-3-7-6-4-5-9(2)8-6/h4-5H,3H2,1-2H3,(H,7,8)

InChI Key

LHQUBLDNLWZSHV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN(C=C1)C

Origin of Product

United States

Synthetic Methodologies and Mechanistic Elucidation of N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Retrosynthetic Analysis and Strategic Disconnections for the N-ethyl-1-methyl-1H-pyrazol-3-amine Core

A retrosynthetic analysis of this compound offers several logical bond disconnections to identify potential starting materials. The most common strategy involves disconnecting the pyrazole (B372694) ring itself.

A primary disconnection can be made across the N1-C5 and N2-C3 bonds. This leads back to two key precursors: methylhydrazine and a three-carbon component bearing the ethylamino group. This approach is a variation of the classical Knorr pyrazole synthesis.

Alternatively, a disconnection at the exocyclic C3-N bond suggests a synthetic route where the final step is the introduction of the ethyl group onto a pre-formed 1-methyl-1H-pyrazol-3-amine core. This allows for a modular synthesis where the pyrazole ring is first constructed and then functionalized.

A third, less common, disconnection could involve breaking the N1-C2 and C3-C4 bonds, which would imply a reaction between a diazo compound and an appropriately substituted enamine.

The selection of a particular disconnection strategy is often dictated by the commercial availability of starting materials, reaction efficiency, and the desired control over regioselectivity.

Classical and Established Synthetic Routes to this compound

The most traditional and widely used method for constructing the pyrazole ring is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a functional equivalent. jk-sci.comnih.gov This approach, known as the Knorr pyrazole synthesis, can be catalyzed by an acid. jk-sci.com

For the synthesis of this compound, this would typically involve the reaction of methylhydrazine with a β-keto nitrile or a similar 1,3-dicarbonyl precursor that already contains the ethylamino moiety. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring. acs.org A significant challenge in this approach when using unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity of the initial attack by the hydrazine, which can lead to a mixture of N1 and N2-methylated isomers. nih.gov However, the reaction conditions and the nature of the substituents can often be tuned to favor the desired 1-methyl isomer.

Table 1: Examples of Precursors for Knorr Pyrazole Synthesis

Hydrazine Derivative1,3-Dicarbonyl Precursor ExamplesResulting Pyrazole Core
Methylhydrazine3-Oxopentanenitrile, Acetoacetic ester1-Methyl-1H-pyrazole

An alternative and often more controlled strategy involves the modification of a pre-synthesized pyrazole ring. nih.gov In this case, the common intermediate, 1-methyl-1H-pyrazol-3-amine, would be synthesized first. chemicalbook.comsigmaaldrich.combldpharm.com This intermediate is a valuable building block in organic synthesis. chemicalbook.com

The final step is the N-alkylation of the 3-amino group to introduce the ethyl substituent. nih.govresearchgate.net This can be achieved through several methods:

Direct Alkylation: Reaction with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a base. Careful control of reaction conditions is necessary to avoid over-alkylation or alkylation on the ring nitrogen atoms.

Reductive Amination: A two-step, one-pot reaction involving the formation of an imine with acetaldehyde, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165).

This approach offers the advantage of a convergent synthesis, where the core heterocyclic structure is built first and then diversified at a later stage.

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods, including catalytic and multi-component reactions. mdpi.com

Catalysis offers a powerful tool for the synthesis of pyrazoles under milder conditions and with greater efficiency. jk-sci.comnih.gov While specific catalytic routes for the direct synthesis of this compound are not extensively documented, general catalytic methods for pyrazole formation are applicable. organic-chemistry.org

Acid or base catalysis can be employed in the classical condensation of hydrazines and 1,3-dicarbonyls to accelerate the reaction. jk-sci.comjocpr.com Furthermore, multicomponent reactions, where three or more reactants combine in a single step to form the product, have emerged as a highly efficient strategy for generating substituted pyrazoles. nih.govmdpi.com

Transition metal catalysis provides a versatile platform for the synthesis of complex molecules, including N-substituted pyrazoles. nih.govnih.gov Although not the most direct route to this compound, methods like the Buchwald-Hartwig amination could be conceptually applied.

This would involve the cross-coupling of a 3-halopyrazole, such as 3-bromo-1-methyl-1H-pyrazole, with ethylamine (B1201723) in the presence of a palladium or copper catalyst. nih.gov This strategy allows for the late-stage introduction of the ethylamino group, which is beneficial for creating libraries of related compounds. Copper-catalyzed methods have also been developed for the synthesis of polysubstituted pyrazoles. nih.gov

Table 2: Overview of Synthetic Strategies

Synthetic StrategyKey FeaturesAdvantagesChallenges
Classical Cyclization Condensation of methylhydrazine and a 1,3-dicarbonyl precursor. jk-sci.comWell-established, readily available starting materials.Potential for regioisomer formation. nih.gov
Functional Group Interconversion N-ethylation of 1-methyl-1H-pyrazol-3-amine. nih.govModular, allows for late-stage diversification.Requires synthesis of the pyrazole core first.
Advanced Catalytic Methods Use of catalysts to promote ring formation or coupling reactions. mdpi.comnih.govMilder conditions, higher efficiency, potential for new reaction pathways.Catalyst development and optimization can be required.

Catalytic Methodologies for Pyrazole Ring Formation [1, 7, 8]

Organocatalytic and Biocatalytic Strategies

The application of organocatalysis and biocatalysis in the synthesis of pyrazole derivatives represents a significant advancement towards more sustainable and selective chemical manufacturing. While specific examples for this compound are not extensively documented, the principles from related syntheses are directly applicable.

Organocatalysis: This field utilizes small organic molecules to catalyze reactions. In the context of pyrazole synthesis, organocatalysts can activate substrates and control regioselectivity. For instance, in multicomponent reactions that yield complex pyrazole derivatives, a recyclable organocatalyst like sodium gluconate has been used effectively. thieme-connect.com Such catalysts offer an environmentally benign alternative to metal-based catalysts.

Biocatalysis: The use of enzymes for chemical transformations offers unparalleled selectivity under mild conditions. For the synthesis of chiral amines and related heterocycles, enzymes such as lyases and transaminases are of great interest. A notable example is the use of ethylenediamine-N,N'-disuccinic acid (EDDS) lyase, which has been shown to catalyze the addition of various arylhydrazines to fumarate. core.ac.uk This reaction produces N-arylated aspartic acids, which are precursors to other complex heterocycles, demonstrating the potential of biocatalysts to form key C-N bonds in a highly selective manner. core.ac.uk The development of enzymes with activity towards the specific precursors of this compound could provide a direct and efficient biocatalytic route.

Table 1: Examples of Biocatalytic Hydroamination with Arylhydrazines This table illustrates the application of EDDS lyase in the synthesis of N-arylated aspartic acids, showcasing the potential of biocatalysis for related transformations.

Arylhydrazine SubstrateEnzymeConversion (%)Isolated Yield (%)Enantiomeric Excess (ee %)Reference
PhenylhydrazineEDDS Lyase9480>99 core.ac.uk
4-FluorophenylhydrazineEDDS Lyase9281>99 core.ac.uk
4-ChlorophenylhydrazineEDDS Lyase8574>99 core.ac.uk

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net The synthesis of pyrazoles, including this compound, can be made more sustainable by adhering to these principles, such as using safer solvents, renewable energy sources, and catalytic reagents. nih.gov Recent reviews highlight a significant shift towards eco-friendly synthesis of pyrazole scaffolds, focusing on atom economy, operational simplicity, and the use of recyclable catalysts. nih.govresearchgate.netresearchgate.net

A key principle of green chemistry is the reduction or replacement of hazardous organic solvents. thieme-connect.com

Solvent-Free Reactions: Performing reactions without a solvent, often with mechanical grinding or heating, can significantly reduce waste. The synthesis of NH-pyrazoles has been successfully demonstrated under solvent-free conditions by grinding the reactants together, offering a simple, clean, and efficient protocol. researchgate.net For more complex structures like pyrazolo[3,4-b]pyridines, solvent-free microwave irradiation has proven effective, yielding products in high yields. beilstein-journals.org

Aqueous Medium Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Many pyrazole syntheses have been adapted to run in aqueous media. thieme-connect.com For example, the synthesis of tetrasubstituted pyrazoles has been achieved in water using cetyltrimethylammonium bromide (CTAB) as a catalyst, which facilitates the reaction by forming micelles. thieme-connect.com Similarly, the synthesis of pyrano[2,3-c]pyrazoles has been reported in aqueous ethanol, showcasing the versatility of water as a reaction medium for creating diverse pyrazole derivatives. researchgate.net

Table 2: Comparison of Green Synthesis Conditions for Pyrazole Derivatives This table summarizes various green approaches to pyrazole synthesis, highlighting the improved yields and reaction times.

Pyrazole TypeReaction ConditionsCatalyst/MediatorYield (%)Reference
Pyrano[2,3-c]pyrazolesAqueous medium, UltrasoundCyanuric acid / 1-methyl imidazoleExcellent researchgate.net
Tetrasubstituted PyrazolesAqueous mediumCTABHigh thieme-connect.com
PyrazolonesSolvent-free, MicrowaveNone88 tandfonline.com
NH-PyrazolesSolvent-free, GrindingNoneGood researchgate.net

The use of alternative energy sources like microwaves and light can accelerate reactions and enable novel chemical pathways.

Microwave-Assisted Synthesis: Microwave irradiation has become a common tool in organic synthesis for its ability to rapidly heat reactions, leading to dramatically reduced reaction times and often improved yields. tandfonline.commdpi.com The synthesis of 5-aminopyrazol-4-yl ketones, for example, is achieved rapidly and efficiently using microwave heating for the heterocyclocondensation step. nih.gov This technique is particularly advantageous for high-throughput synthesis and library generation in drug discovery. beilstein-journals.orgyoutube.comcore.ac.uk

Photochemical-Assisted Synthesis: Photochemistry offers a reagent-free method to generate reactive intermediates. A modern approach for synthesizing pyrazolines (precursors to pyrazoles) involves the UV-light-induced conversion of tetrazoles. thieme-connect.comrawdatalibrary.net This "photo-click" strategy generates nitrile imine dipoles in situ, which are then trapped by dipolarophiles. thieme-connect.comresearchgate.net This method is particularly well-suited for flow chemistry, allowing for safe and scalable production without chemical waste. rawdatalibrary.netthieme.de Visible-light photoredox catalysis has also been employed to synthesize polysubstituted pyrazoles from hydrazines and Michael acceptors under mild conditions using air as the oxidant. organic-chemistry.org

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and straightforward scalability. mdpi.comgalchimia.com This technology is particularly valuable for handling hazardous intermediates and for integrating multiple reaction steps into a single, streamlined process. nih.govresearchgate.net

The synthesis of pyrazoles has been extensively adapted to continuous flow systems. mdpi.com For instance, a two-step flow method has been developed for pyrazole derivatives starting from keto esters. thieme-connect.com More complex, multi-step "assembly line" syntheses have been engineered to produce highly functionalized pyrazoles, where different modules perform sequential reactions like N-alkylation, arylation, and amidation. nih.gov This modular approach allows for rapid diversification of the pyrazole core. nih.gov Solid-supported catalysts, such as silica-supported copper, have been integrated into flow reactors for the synthesis of 1,4-disubstituted pyrazoles, enabling easy catalyst removal and reuse. rsc.org

Table 3: Examples of Pyrazole Synthesis in Continuous Flow Systems This table illustrates the versatility of flow chemistry for producing various pyrazole structures.

Reaction TypeKey FeaturesResidence TimeYieldReference
Condensation of vinylidene keto esters and hydrazinesHigh regioselectivityNot specified62-82% mdpi.com
Sequential alkyne homocoupling and hydroaminationUses cheap starting materials; no intermediate isolationNot specifiedGood rsc.org
Four-step synthesis of CelecoxibTelescoped process from anilinesNot specified48% (overall) researchgate.net
[3+2] Cycloaddition of diazoalkanesSafe handling of hazardous intermediates31.7 min (for 4 steps)Good nih.gov
Photochemical conversion of tetrazolesReagent-free, scalable10 minHigh thieme-connect.com

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions, controlling selectivity, and designing new synthetic routes.

Reaction Pathway Mapping and Transition State Analysis

The formation of the pyrazole ring, particularly from common precursors like β-dicarbonyls or β-ketonitriles and hydrazines, involves a sequence of nucleophilic attack, condensation, and cyclization steps. chim.ityoutube.com For the synthesis of a 3-aminopyrazole (B16455), the reaction pathway typically begins with the nucleophilic attack of a hydrazine nitrogen onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the nitrile carbon, leading to the final aminopyrazole heterocycle after tautomerization. beilstein-journals.orgchim.it

Modern computational chemistry, using methods like Density Functional Theory (DFT), provides powerful tools for mapping these reaction pathways and analyzing the structures and energies of transition states. nih.gov Such studies can elucidate the factors controlling regioselectivity, which is critical when using substituted hydrazines like methylhydrazine. For example, computational analysis has been used to study the 1,2-proton transfer in pyrazole with the assistance of water molecules, identifying the transition state structures and energy barriers. nih.gov In other complex pyrazole syntheses, such as the oxidation-induced N-N coupling of diazatitanacycles, kinetic and mechanistic studies have been employed to map the reaction pathway and identify the rate-limiting steps and key intermediates. nih.govrsc.org While a specific mechanistic study for this compound is not available, these examples demonstrate the methodologies used to gain a deep understanding of the transformations involved in pyrazole synthesis.

Isotopic Labeling Studies for Mechanistic Confirmation

While specific isotopic labeling studies for the synthesis of this compound are not extensively documented in publicly available literature, the principles of this powerful technique can be applied to elucidate the reaction mechanisms involved in its formation. Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes to trace its path through a reaction. wikipedia.org This can provide invaluable information about bond-forming and bond-breaking steps, as well as the nature of intermediates.

For instance, in the N-alkylation of a precursor like 1-methyl-1H-pyrazol-3-amine with an ethylating agent (e.g., ethyl iodide), deuterium (B1214612) labeling of the ethyl group (e.g., CH₃CD₂-I) could be employed. Analysis of the product's mass spectrum and NMR spectrum would confirm that the ethyl group has been transferred intact, supporting a direct nucleophilic substitution mechanism.

Furthermore, in more complex reaction pathways, such as those involving rearrangement or fragmentation, isotopic labeling can be instrumental. For example, if the synthesis involves a "borrowing hydrogen" mechanism where an alcohol is used as the alkylating agent, deuterium labeling of the alcohol's hydroxyl group or α-carbon can help track the hydrogen transfer steps. nih.gov A study on the N-alkylation of heteroaromatic amines with alcohols utilized deuterium-labeled experiments to suggest that the reaction proceeds via this pathway. nih.gov

In the context of pyrazole ring formation, isotopic labeling can clarify the origin of each atom in the final heterocyclic core. For example, using ¹⁵N-labeled hydrazine in a condensation reaction with a β-ketonitrile would allow for the unambiguous assignment of the nitrogen atoms in the resulting pyrazole ring. nih.gov A recent study on the formation of pyrazines utilized ¹⁵N-labeled alanine (B10760859) to trace the nitrogen sources during thermal treatment. nih.gov

Table 1: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound Synthesis

Labeled PrecursorIsotopePotential Mechanistic InsightAnalytical Technique
Ethyl Iodide-d₅Deuterium (²H)Confirmation of direct ethyl group transfer in N-alkylation.Mass Spectrometry, NMR Spectroscopy
1-Methyl-1H-pyrazol-3-amine-¹⁵NNitrogen-15 (¹⁵N)Elucidation of reaction pathways involving the pyrazole nitrogen atoms.NMR Spectroscopy
Hydrazine-¹⁵N₂Nitrogen-15 (¹⁵N)Determination of nitrogen atom incorporation during pyrazole ring synthesis.NMR Spectroscopy, Mass Spectrometry

This table presents hypothetical isotopic labeling experiments that could be applied to understand the synthesis of the target compound, based on general principles of mechanistic organic chemistry.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound from a precursor such as 1-methyl-1H-pyrazol-3-amine does not involve the creation of a new stereocenter at the pyrazole ring itself. However, the principles of stereochemical control become highly relevant if chiral substituents are introduced or if the synthesis proceeds through a pathway that can generate stereoisomers.

Regioselectivity, on the other hand, is a critical aspect of the synthesis of asymmetrically substituted pyrazoles. The two nitrogen atoms in the pyrazole ring are not equivalent, and their reactivity towards electrophiles can differ, leading to the formation of regioisomers.

In the context of preparing this compound, a key step would be the regioselective alkylation of a 3-aminopyrazole derivative. The alkylation of aminopyrazoles can occur at either of the ring nitrogens or at the exocyclic amino group. chim.it The outcome of the reaction is influenced by several factors, including the nature of the substituents on the pyrazole ring, the type of alkylating agent, the base used, and the reaction solvent.

For instance, the N-alkylation of 3-substituted pyrazoles often shows a preference for the N1 position due to steric hindrance at the N2 position, which is adjacent to the substituent. acs.org However, electronic effects can also play a significant role. A study on the regioselective synthesis of 3- and 5-aminopyrazoles highlighted that under neutral conditions, the 5-aminopyrazole isomer is often the major product, while the use of a base like sodium ethoxide can favor the formation of the 3-aminopyrazole isomer. wordpress.com

Enzymatic approaches have also been developed for the highly regioselective N-alkylation of pyrazoles. An engineered methyltransferase was shown to catalyze the methylation, ethylation, and propylation of pyrazoles with unprecedented regioselectivity (>99%). nih.gov

Table 2: Factors Influencing Regioselectivity in the N-Alkylation of Pyrazoles

FactorInfluence on RegioselectivityExampleReference
Steric Hindrance Bulky substituents on the pyrazole ring can direct alkylation to the less hindered nitrogen atom.Alkylation of 3-substituted pyrazoles often favors the N1 position. acs.org
Base The choice of base can influence the kinetic versus thermodynamic product distribution.Sodium ethoxide can favor the formation of 3-aminopyrazoles. wordpress.com
Solvent The polarity and coordinating ability of the solvent can affect the reactivity of the pyrazole anion.N/AN/A
Catalyst Transition metal catalysts and enzymes can provide high levels of regiocontrol.Engineered methyltransferases achieve >99% regioselectivity in pyrazole alkylation. nih.gov

This table summarizes general principles that would be applicable to controlling the regioselectivity in the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization Techniques for N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

While a specific single-crystal X-ray structure for N-ethyl-1-methyl-1H-pyrazol-3-amine is not publicly available, analysis of closely related pyrazole (B372694) structures provides insight into the data that would be obtained. For instance, the study of other substituted pyrazoles reveals detailed information about the planarity of the pyrazole ring and the orientation of its substituents. researchgate.netnih.gov

The data from X-ray diffraction allows for a detailed analysis of how molecules interact with each other in the crystal. These interactions, which include hydrogen bonds and van der Waals forces, dictate the crystal packing. In the case of this compound, the secondary amine (N-H) group is a potential hydrogen bond donor, while the pyrazole nitrogen atoms are potential acceptors.

Studies on similar pyrazole structures, such as 4-bromo-3-phenylpyrazole, have shown the formation of trimers through intermolecular N-H···N hydrogen bonds. fu-berlin.de In other cases, like that of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, the packing is stabilized by weaker C-H···π interactions and short intermolecular contacts. nih.gov The analysis of these motifs is essential for understanding the physical properties of the solid material.

The crystalline environment locks the molecule into a specific, low-energy conformation. X-ray diffraction provides precise torsional angles, revealing the spatial relationship between the ethyl group, the methyl group, and the pyrazole ring. For example, in a related pyrazolopyridine, the conformation of an ethyl ester group and a methyl group attached to the pyrazole ring were defined with specific torsion angles, such as (+)anti-periplanar. nih.gov Such an analysis for this compound would definitively establish the orientation of the ethylamino and N-methyl groups relative to the heterocyclic ring in the solid state.

Solution-State Structural Elucidation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining molecular structure in solution. It provides information on the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. ipb.pt

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the N-methyl protons, the ethyl group's methylene (B1212753) and methyl protons, and the two protons on the pyrazole ring. Similarly, the ¹³C NMR spectrum would show six unique carbon signals. The precise chemical shifts are highly dependent on the solvent and electronic environment of each nucleus. nih.govdocbrown.info

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a series of 2D NMR experiments are employed. sdsu.eduyoutube.com

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. sdsu.edu For this compound, it would show a correlation between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and between the two adjacent protons on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu It allows for the direct assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). sdsu.edu It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations would be expected from the N-methyl protons to the two adjacent pyrazole ring carbons.

NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment identifies protons that are close to each other in space, even if they are not directly connected through bonds. youtube.com It can provide information about the preferred conformation in solution, for instance, by showing spatial proximity between the N-methyl group and the C5-proton of the pyrazole ring.

Table 1: Expected 2D NMR Correlations for this compound

Technique Expected Key Correlations Information Gained
COSY -CH₂- (ethyl) ↔ -CH₃ (ethyl)-CH- (ring) ↔ -CH- (ring) Connectivity of adjacent protons
HSQC -CH₃ (N-methyl) ↔ C (N-methyl)-CH₂- (ethyl) ↔ C (ethyl)-CH- (ring) ↔ C (ring) Direct one-bond H-C connections
HMBC -CH₃ (N-methyl) ↔ C3 & C5 (ring)-NH- ↔ C3 (ring)-CH₂- (ethyl) ↔ C3 (ring) Connectivity across multiple bonds, assignment of quaternary carbons

| NOESY | -CH₃ (N-methyl) ↔ H5 (ring)-CH₂- (ethyl) ↔ H4 (ring) | Through-space proximity, solution-state conformation |

Molecules are not static in solution, and dynamic NMR (DNMR) techniques can be used to study their movements, such as bond rotation or chemical exchange. montana.edu

The rotation around the C3-N(ethyl) bond in this compound may be hindered. By acquiring NMR spectra at different temperatures, it is possible to observe the broadening and coalescence of signals as the rate of rotation changes. researchgate.net From the coalescence temperature, the energy barrier (ΔG‡) for this rotation can be calculated, providing insight into the conformational flexibility of the molecule. rsc.orgmdpi.com

Furthermore, while N-methylation prevents the common annular tautomerism seen in N-unsubstituted pyrazoles, the potential for amino-imino tautomerism exists. nih.govmdpi.com Variable-temperature NMR could be used to investigate if an equilibrium between the amine and a potential imine tautomer exists in solution, which would be observed by changes in the chemical shifts or the appearance of new signals. fu-berlin.deresearchgate.net

Vibrational Spectroscopy for Functional Group Probing and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. mdpi.com Each functional group has characteristic absorption frequencies, making these techniques excellent for confirming the presence of specific groups and for obtaining a unique "molecular fingerprint." derpharmachemica.com

For this compound, the FTIR spectrum would be expected to display characteristic bands corresponding to:

N-H stretching: A distinct peak in the region of 3300-3500 cm⁻¹ for the secondary amine.

C-H stretching: Peaks just below and above 3000 cm⁻¹ corresponding to the aliphatic (ethyl, methyl) and aromatic-like (pyrazole ring) C-H bonds.

C=N and C=C stretching: Vibrations within the pyrazole ring, typically found in the 1400-1650 cm⁻¹ region.

N-H bending: A band around 1550-1650 cm⁻¹.

C-N stretching: Vibrations for the C-N bonds of the amine and the N-methyl group, usually in the 1000-1350 cm⁻¹ range.

Comparing experimental spectra with those calculated using computational methods, such as Density Functional Theory (DFT), can aid in the precise assignment of each vibrational mode. mdpi.com

Table 2: Characteristic Infrared Vibration Frequencies

Functional Group Vibration Type Expected Frequency Range (cm⁻¹)
Secondary Amine (R₂N-H) Stretch 3300 - 3500
Secondary Amine (R₂N-H) Bend 1550 - 1650
Alkane (C-H) Stretch 2850 - 3000
Aromatic-like (C-H) Stretch 3000 - 3100
Pyrazole Ring (C=N, C=C) Stretch 1400 - 1650

Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds. pressbooks.pubvscht.cz

The pyrazole ring itself gives rise to several distinct vibrations. The C=N stretching within the heterocyclic ring typically appears in the 1660–1570 cm⁻¹ region. mdpi.com Stretching vibrations of the N-N bond in the pyrazole ring are also characteristic, often found in the 1433-1380 cm⁻¹ range. researchgate.net The C-H stretching of the aromatic pyrazole ring is anticipated around 3100-3000 cm⁻¹. vscht.cz

Vibrations associated with the N-alkyl substituents are also prominent. The sp³ C-H stretching vibrations from the N-methyl and N-ethyl groups are expected to produce strong absorptions in the 2980–2850 cm⁻¹ range. vscht.cz The N-H stretching of the secondary amine group would typically present a moderate band in the 3500-3300 cm⁻¹ region, while the N-H bending vibration appears around 1650-1550 cm⁻¹.

Interactive Table: Expected FTIR Absorption Bands for this compound
Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3350N-H StretchSecondary AmineMedium
3100-3000C-H StretchPyrazole Ring (sp²)Medium-Weak
2980-2850C-H StretchEthyl & Methyl (sp³)Strong
1660-1570C=N StretchPyrazole RingMedium
~1590N-H BendSecondary AmineMedium
~1550C=C StretchPyrazole RingMedium
1433-1380N-N StretchPyrazole RingMedium-Weak

This table is generated based on characteristic absorption frequencies for the functional groups present in the molecule as reported in spectroscopic literature. pressbooks.pubvscht.czmdpi.comresearchgate.net

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a valuable complement to FTIR analysis. It detects vibrations that result in a change in molecular polarizability, rather than a change in dipole moment. Consequently, non-polar bonds and symmetric vibrations, which are often weak or silent in FTIR, can be strong in Raman spectra. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric stretching vibrations of the pyrazole ring and the C-C backbone of the ethyl group. While specific experimental Raman data for this compound is not widely published, studies on related pyrazole complexes indicate that ring vibrations and argentophilic interactions (in metal complexes) can be observed. researchgate.net The technique provides a more complete picture of the molecule's vibrational framework when used in conjunction with FTIR.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) is a destructive analytical technique that ionizes a chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and, through analysis of fragmentation patterns, the structure of the molecule. researchgate.net The molecular formula for this compound is C₆H₁₁N₃, with a monoisotopic mass of approximately 125.0953 Da. uni.lunih.gov

Upon electron ionization, the molecule is expected to undergo characteristic fragmentation. Key pathways would likely include:

Alpha-Cleavage: The bond adjacent to the amine nitrogen is a common point of cleavage. This could result in the loss of a methyl radical (•CH₃, loss of 15 Da) from the ethyl group, or more favorably, the loss of an ethyl radical (•C₂H₅, loss of 29 Da) to form a stable iminium ion. docbrown.infomiamioh.edu

Ring Fragmentation: Pyrazole rings are known to fragment via the loss of hydrogen cyanide (HCN, loss of 27 Da) from the molecular ion. researchgate.net

Loss of N-Substituents: Cleavage of the N-methyl or N-ethyl bonds from the pyrazole nitrogen could also occur.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision (typically to four or more decimal places), allowing for the unambiguous determination of a molecule's elemental formula. This is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For this compound, HRMS would be used to confirm its formula, C₆H₁₁N₃. nih.govnih.gov Predicted HRMS values for various adducts of the target compound are essential for its identification in complex mixtures. uni.lu

Interactive Table: Predicted HRMS Data for this compound Adducts
AdductFormulaCalculated m/z
[M+H]⁺C₆H₁₂N₃⁺126.10258
[M+Na]⁺C₆H₁₁N₃Na⁺148.08452
[M+K]⁺C₆H₁₁N₃K⁺164.05846
[M-H]⁻C₆H₁₀N₃⁻124.08802

Data sourced from PubChem, based on theoretical calculations. uni.lu

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation where a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. unt.edu This multi-stage analysis provides definitive evidence for the connectivity of atoms within the molecule.

In a hypothetical MS/MS experiment for this compound, the protonated molecule ([M+H]⁺, m/z 126.1) would be isolated in the first mass analyzer. It would then be subjected to collision-induced dissociation (CID), causing it to break apart. The resulting product ions would be analyzed in the second mass analyzer. This process helps to confirm fragmentation pathways proposed from single-stage MS and can be used to differentiate between isomers, as different isomers often yield unique sets of product ions. researchgate.netmdpi.com For example, observing the neutral loss of 28 Da (ethene, C₂H₄) from the m/z 126.1 precursor ion would strongly support the presence of the N-ethyl group.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if applicable to chiral analogs)

This compound is an achiral molecule and therefore does not exhibit chiroptical properties. However, if a chiral center were introduced into its structure, for instance, by substitution on the ethyl group to create a stereocenter, then chiroptical spectroscopy would become an indispensable tool for its characterization. nsf.gov

Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left- and right-circularly polarized light. mdpi.com For a chiral analog of this compound, these methods could be used to:

Determine Enantiomeric Purity: A pure enantiomer would produce a distinct ECD/VCD spectrum, while a racemic mixture would be silent. The magnitude of the signal is proportional to the enantiomeric excess.

Assign Absolute Configuration: By comparing experimentally measured spectra with those predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral center can be determined. nih.gov

The application of these techniques is fundamental in stereochemistry and crucial for the development of single-enantiomer compounds. rsc.org

Computational and Theoretical Chemistry Investigations of N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods determine the electronic distribution and energy of a molecule, which are key to its stability and reactivity.

Density Functional Theory (DFT) has become a standard and widely-used method for investigating the ground state properties of pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net Studies on analogous pyrazole structures frequently employ hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G** or 6-311++G(d,p) to optimize molecular geometry and calculate electronic properties. mdpi.comresearchgate.netresearchgate.net

For N-ethyl-1-methyl-1H-pyrazol-3-amine, DFT calculations would typically be used to determine key electronic parameters that govern its reactivity and intermolecular interactions. These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net While specific DFT studies dedicated to this compound are not extensively detailed in publicly available literature, the expected outcomes from such an analysis on related pyrazoles are well-established. researchgate.netimist.ma

Table 1: Typical Electronic Properties Calculated Using DFT for Pyrazole Derivatives

Property Description Significance
Ground State Energy The total electronic energy of the molecule in its most stable state. Indicates the thermodynamic stability of the molecule.
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A larger gap suggests higher stability and lower chemical reactivity. researchgate.net
Dipole Moment A measure of the net molecular polarity. Influences solubility and intermolecular interactions.

| Mulliken Atomic Charges | Distribution of electron charge among the atoms in the molecule. | Provides insight into electrostatic potential and reactive sites. |

Note: The specific values for this compound are not available in the cited research, but this table represents the standard output of DFT calculations for similar compounds.

For calculations demanding higher accuracy, particularly for energy, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, are based on first principles without the empirical parameterization common in other methods. mdpi.com They are computationally more intensive than DFT and are often used to benchmark results or for smaller molecules where high precision is paramount. mdpi.com For pyrazole systems, ab initio calculations have been used to investigate proton transfer energy barriers and tautomeric stability with a high degree of confidence. mdpi.com A specific high-accuracy energy calculation for this compound has not been identified in the available literature.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl group in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

By systematically rotating the dihedral angles of the flexible bonds—primarily the C-C and C-N bonds of the ethyl group—a potential energy surface (PES) can be mapped. This map reveals the stable conformers, which correspond to energy minima on the surface, and the transition states between them. For similar flexible molecules, computational methods can identify the most energetically favorable structures, which are the most likely to be populated at room temperature. mdpi.comresearchgate.net While a detailed conformational analysis for this compound is not published, such a study would be a standard theoretical approach to understanding its three-dimensional structure.

The preferred conformation of a molecule can change depending on its environment. Computational models can simulate the presence of a solvent to predict these changes. The Polarizable Continuum Model (PCM) is a common approach where the solvent is treated as a continuous medium with a specific dielectric constant. mdpi.com This method is effective in accounting for the influence of solvent polarity on the relative stability of different conformers. Generally, conformers with a larger dipole moment are stabilized to a greater extent by polar solvents. Studies on other pyrazoles have demonstrated the significant role solvent molecules play in stabilizing certain tautomeric and conformational forms. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic data. These theoretical spectra can be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net

DFT and other quantum chemical methods can calculate various spectroscopic parameters, including:

Infrared (IR) Frequencies and Intensities: Theoretical IR spectra help in assigning the vibrational modes observed in experimental spectra. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation of pyrazole isomers. mdpi.comnih.gov

UV-Vis Absorption Wavelengths: Calculations can predict electronic transitions (e.g., n→π* and π→π*), which correspond to absorption bands in UV-Vis spectra. researchgate.net

While detailed theoretical IR or NMR spectra for this compound are not available in the searched literature, predicted mass spectrometry-related data, such as collision cross-section (CCS), are available. The CCS is a measure of the ion's shape in the gas phase and can be predicted computationally.

Table 2: Predicted Collision Cross Section (CCS) for this compound Adducts

Adduct m/z (mass to charge ratio) Predicted CCS (Ų)
[M+H]⁺ 126.10258 124.6
[M+Na]⁺ 148.08452 133.3
[M-H]⁻ 124.08802 125.9
[M+NH₄]⁺ 143.12912 146.0
[M+K]⁺ 164.05846 132.2
[M]⁺ 125.09475 124.8

Data sourced from PubChem. uni.lu

This predicted data can be a useful reference for mass spectrometry analysis of the compound. The validation of such theoretical parameters against experimental data is a common practice in chemical research to ensure the accuracy of both the computational model and the experimental structural assignment. researchgate.netresearchgate.netnih.gov

Computational NMR Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational tool for structure verification and elucidation. Methods like Density Functional Theory (DFT) and, more recently, machine learning are employed for this purpose. nih.gov For pyrazole derivatives, DFT calculations are often performed to predict ¹H and ¹³C chemical shifts. jocpr.com These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used in these calculations. iu.edu.sa The predicted shifts are then compared to experimental data, if available, to confirm the structure. jocpr.com The accuracy of these predictions has improved significantly, with some deep learning models achieving a mean absolute error (MAE) of less than 0.10 ppm for ¹H shifts. nih.gov

Table 1: Illustrative Example of Predicted vs. Experimental ¹H NMR Chemical Shifts This table is a hypothetical representation of how data for this compound would be presented. Actual experimental and calculated values are not available in the searched literature.

Atom Position Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Difference (ppm)
N-CH₃ 2.50 2.52 -0.02
N-CH₂-CH₃ 3.15 3.18 -0.03
N-CH₂-CH₃ 1.25 1.27 -0.02
Pyrazole H4 5.80 5.83 -0.03
Pyrazole H5 7.40 7.41 -0.01
NH 4.50 4.55 -0.05

Vibrational Frequency Calculations for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational methods, particularly DFT using functionals like B3LYP, can calculate these vibrational frequencies with a high degree of accuracy. jocpr.comnih.gov The process involves optimizing the molecular geometry to find a minimum energy structure and then calculating the second derivatives of the energy with respect to atomic displacements.

These calculations yield a set of vibrational modes and their corresponding frequencies and intensities for both IR and Raman spectra. nih.gov By comparing the computed spectrum with an experimental one, each absorption band can be assigned to a specific molecular motion, such as N-H stretching, C-H bending, or pyrazole ring vibrations. researchgate.net For related pyrazole compounds, theoretical calculations have been instrumental in assigning complex spectra. jocpr.comresearchgate.net

Table 2: Illustrative Example of Calculated Vibrational Frequencies and Assignments This table is a hypothetical representation for this compound. Specific assignments require dedicated computational studies.

Calculated Frequency (cm⁻¹) Intensity (IR) Intensity (Raman) Vibrational Assignment
3450 Medium Weak N-H Stretch
3105 Weak Medium Aromatic C-H Stretch
2970 Strong Strong Aliphatic C-H Stretch (Ethyl)
1610 Strong Medium C=N Stretch (Ring)
1550 Strong Weak N-H Bend
1450 Medium Medium CH₂ Scissoring
1380 Medium Strong CH₃ Bending

Reaction Pathway Modeling and Mechanistic Insights

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can understand how reactants are converted into products. This involves identifying all stable molecules (reactants, products, intermediates) and the transition states that connect them. While no specific reaction pathway modeling for this compound was found, this technique has been applied to the synthesis of other pyrazole derivatives to understand regioselectivity and reaction kinetics. acs.org

A key aspect of reaction modeling is the localization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the reaction rate. Computational algorithms are used to search for these TS structures. Determining the reaction barriers for potential synthetic routes or metabolic pathways involving this compound would provide critical insights into its chemical reactivity. However, no studies detailing such determinations for this specific molecule are currently available. molport.com

Once a transition state is located, a reaction coordinate analysis, often an Intrinsic Reaction Coordinate (IRC) calculation, is performed. This traces the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species.

Molecular Docking and Ligand-Target Interaction Simulations (for non-clinical biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential drug candidates. Docking studies on various pyrazole derivatives have shown their potential to inhibit protein targets like kinases. nih.gov

Docking algorithms sample a large number of possible conformations and orientations of the ligand within the receptor's binding site, calculating a score for each pose to estimate the strength of the interaction. nih.gov The results can identify the most probable binding site on a protein and the specific binding mode of the ligand. This includes detailing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the ligand-receptor complex. Although this compound could be studied this way, specific docking studies against non-clinical targets have not been found in the literature. iu.edu.safishersci.com

In Silico Screening and Ligand Design Principles

In silico screening involves the use of computational methods to search large libraries of virtual compounds to identify those with a high likelihood of binding to a specific biological target. This approach is instrumental in modern drug discovery and materials science. For a molecule like this compound, in silico screening can be employed to predict its potential biological targets and to design new derivatives with enhanced activity.

Ligand Design Principles: The design of novel ligands based on the this compound scaffold would be guided by principles of molecular recognition. This involves understanding and optimizing the interactions between the ligand and its target, which are typically proteins. Key interactions include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. Molecular docking is a primary tool used to predict the binding conformation and affinity of a ligand to a target protein.

For instance, in studies on other pyrazole derivatives, molecular docking has been used to predict their binding affinity to various protein targets. A study on 63 pyrazole derivatives screened against six different cancer-related proteins, including CRMP2, C-RAF, and VEGFR, demonstrated a wide range of binding affinities. nih.gov For the protein CRMP2, the docking scores ranged from -4.1 to -7.0 kcal/mol. nih.gov Another study focusing on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors found a binding energy of -7.14 kcal/mol for the most active compound, which formed four hydrogen bonds with the active site residues. nih.gov

These principles can be applied to this compound. The pyrazole ring can act as a hydrogen bond acceptor, while the ethyl and methyl groups can participate in hydrophobic interactions. The amino group can serve as both a hydrogen bond donor and acceptor. By modifying the substituents on the pyrazole ring, it is possible to tune these interactions to improve binding affinity and selectivity for a specific target.

Illustrative Docking Scores of Pyrazole Derivatives against Various Protein Targets:

Protein TargetRange of Docking Scores (kcal/mol) for a Library of Pyrazole DerivativesReference
CRMP2-4.1 to -7.0 nih.gov
C-RAFNot specified nih.gov
CYP17-3.7 to -10.4 nih.gov
VEGFRNot specified nih.gov
c-KITNot specified nih.gov
HDACNot specified nih.gov
RET Kinase-7.14 (for the most active compound) nih.gov

This table illustrates the range of binding affinities observed for various pyrazole derivatives against different protein targets in representative in silico screening studies. The specific binding affinity of this compound would need to be determined through dedicated docking studies.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). These models are valuable for predicting the properties of new, unsynthesized compounds and for understanding the structural features that influence a particular property or activity.

Development of Predictive Models for Chemical Properties and Reactivity

QSPR models can be developed to predict a wide range of chemical properties for this compound and its analogs. These properties can include boiling point, solubility, and reactivity parameters. The development of a QSPR model involves calculating a set of molecular descriptors that encode different aspects of the molecular structure. These descriptors can be categorized as electronic, steric, topological, and thermodynamic.

For example, a 2D-QSPR study on a series of pyrazine (B50134) derivatives used descriptors such as electronegativity (χ), heat of formation (H°), total connectivity (TC), and the Balaban index (J) to predict their odor thresholds. ijournalse.org Similarly, a study on pyridine (B92270) derivatives used quantum mechanically derived descriptors to predict their pKa values. researchgate.net

For this compound, a predictive QSPR model could be built by synthesizing a series of related compounds, experimentally measuring a property of interest, calculating a range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model.

Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Heterocyclic Compounds:

Descriptor ClassExample DescriptorsDescriptionReference
Electronic Electronegativity (χ), Dipole MomentDescribe the electronic distribution in the molecule. ijournalse.org
Thermodynamic Heat of Formation (H°), Strain EnergyRelate to the energy content and stability of the molecule. ijournalse.orgijper.org
Topological Total Connectivity (TC), Balaban Index (J)Describe the connectivity and branching of the molecule. ijournalse.org
Steric Radius of Gyration, Shadow IndicesDescribe the size and shape of the molecule. ijper.org

This table provides examples of descriptor classes and specific descriptors that could be calculated for this compound in the development of QSPR or QSAR models.

Exploration of Structure-Property Relationships for Rational Design

QSAR models are particularly useful for the rational design of new molecules with desired biological activities. By identifying the key molecular features that contribute to or detract from a specific activity, researchers can prioritize the synthesis of more potent and selective compounds.

In the context of this compound, a QSAR study would involve synthesizing a library of analogs with systematic variations in their structure (e.g., changing the alkyl groups, substituting on the pyrazole ring). The biological activity of these compounds would then be measured, and a QSAR model would be developed to correlate the structural variations with the observed activity.

For instance, a 3D-QSAR study on pyrazole derivatives as canine COX-II inhibitors identified a six-point pharmacophore with three hydrogen bond acceptors, one hydrophobic group, and two aromatic rings as being important for activity. nih.gov Another study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors developed a 2D-QSAR model that highlighted the importance of adjacency and distance matrix descriptors. nih.gov The statistical robustness of these models is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates a model with good predictive power. ijper.org

Illustrative Statistical Parameters from QSAR Studies on Pyrazole Derivatives:

QSAR Model TypeStatistical ParameterValueSignificanceReference
3D-QSAR (COX-II inhibitors)0.958High correlation between predicted and experimental activity for the training set. nih.gov
3D-QSAR (COX-II inhibitors)Predictive r²0.852Good predictive power for the test set. nih.gov
2D-QSAR (EGFR kinase inhibitors)Not specified- nih.gov
2D-QSAR (EGFR kinase inhibitors)Not specified- nih.gov
3D-QSAR (RET kinase inhibitors)0.649Good predictive ability of the model. nih.gov
3D-QSAR (RET kinase inhibitors)0.955Excellent correlation for the training set. nih.gov

This table showcases the statistical validation of QSAR models for different series of pyrazole derivatives, demonstrating the potential for developing robust predictive models for compounds like this compound.

By applying these computational techniques, a deeper understanding of the structure-property and structure-activity relationships of this compound can be achieved, facilitating its potential development in various chemical and biological applications.

Chemical Reactivity and Derivatization Pathways of N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic aromatic substitution. The position of substitution is directed by the electronic effects of the ring nitrogen atoms and the substituents. In N-ethyl-1-methyl-1H-pyrazol-3-amine, the N-methyl group at position 1 and the N-ethylamino group at position 3 significantly influence the regioselectivity of these reactions.

Halogenation: The halogenation of pyrazoles typically occurs at the C4 position, which is the most electron-rich carbon atom in the ring. quora.comrrbdavc.org This is due to the combined electron-donating effects of the two nitrogen atoms. For N-substituted pyrazoles, direct C-H halogenation using reagents like N-halosuccinimides (NXS) in various solvents is a common and efficient method. researchgate.net For instance, the reaction of pyrazoles with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in solvents like carbon tetrachloride or even water can provide 4-halopyrazoles in excellent yields under mild conditions. researchgate.net While specific studies on the halogenation of this compound are not extensively documented in publicly available literature, the general reactivity pattern of similar 1,3-disubstituted pyrazoles strongly suggests that halogenation would selectively occur at the C4 position. Iodination can also be achieved at the 4-position of the pyrazole nucleus by treatment with I2/HIO3. beilstein-journals.org

Nitration: Nitration of pyrazoles can be a more complex process, as the reaction conditions can influence the site of nitration (N-nitration vs. C-nitration). Direct nitration of various five-membered heterocycles, including pyrazoles, can be achieved using nitric acid in trifluoroacetic anhydride, affording mononitro derivatives. researchgate.net The primary product of electrophilic nitration on the pyrazole ring is typically the 4-nitro derivative. nih.gov However, the presence of an amino group at the C3 position can complicate the reaction, potentially leading to the formation of N-nitro or dinitro products under certain conditions. nih.gov For N-substituted pyrazoles, nitration often requires careful control of reagents and temperature to achieve selective C4-nitration.

Sulfonation: Information regarding the direct sulfonation of this compound is scarce in the literature. Generally, the sulfonation of pyrazoles is less common than halogenation or nitration and may require more forcing conditions.

The regioselectivity of electrophilic substitution on the pyrazole ring is a well-established principle. The C4 position is the most nucleophilic and therefore the primary site for electrophilic attack. quora.comrrbdavc.org This is a consequence of the resonance structures of the pyrazole ring, where the lone pair of the "pyrrole-like" nitrogen (N1) is delocalized throughout the ring, leading to the highest electron density at C4. quora.com

In this compound, the N-methyl group at the N1 position and the ethylamino group at the C3 position both contribute to the electronic nature of the ring. The N-methyl group is a simple alkyl group with a modest electron-donating inductive effect. The ethylamino group at C3, however, is a strong electron-donating group through resonance, further activating the pyrazole ring towards electrophilic attack. This strong activation by the amino group reinforces the inherent reactivity of the C4 position.

Steric effects can also play a role, particularly if the electrophile is bulky. However, in the case of this compound, the C4 position is sterically unhindered, making it readily accessible to a wide range of electrophiles. The regioselectivity for substitution at C4 is therefore expected to be very high. acs.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagent ExamplePredicted Major ProductRationale
HalogenationN-Bromosuccinimide (NBS)4-Bromo-N-ethyl-1-methyl-1H-pyrazol-3-amineHigh electron density at C4, directed by both N atoms and the C3-amino group. quora.comresearchgate.net
NitrationHNO₃/H₂SO₄4-Nitro-N-ethyl-1-methyl-1H-pyrazol-3-amineC4 is the most activated position for electrophilic attack. nih.gov
SulfonationSO₃/H₂SO₄4-Sulfo-N-ethyl-1-methyl-1H-pyrazol-3-amineConsistent with general principles of electrophilic substitution on pyrazoles.

Nucleophilic Reactions at the Amine Functionality

The secondary amine group at the C3 position of this compound is a key site for nucleophilic reactions. These reactions allow for the straightforward introduction of a wide variety of functional groups, making it a valuable handle for derivatization.

Acylation: The amine group readily undergoes acylation with acylating agents such as acid chlorides, anhydrides, and esters to form the corresponding amides. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives are important intermediates in medicinal chemistry.

Alkylation: N-alkylation of the secondary amine can be achieved using alkyl halides or other alkylating agents. organic-chemistry.org This reaction can be used to introduce further alkyl chains, potentially modulating the compound's physical and biological properties. Selective mono-N-alkylation can sometimes be challenging as the resulting tertiary amine can also be reactive. organic-chemistry.org

Sulfonylation: The amine can be sulfonylated with sulfonyl chlorides in the presence of a base to yield sulfonamides. researchgate.net This transformation is widely used in the synthesis of pharmaceutically active compounds.

Table 2: Examples of Nucleophilic Reactions at the Amine Functionality

Reaction TypeReagentProduct TypeGeneral Conditions
AcylationAcetyl chlorideN-(1-methyl-1H-pyrazol-3-yl)-N-ethylacetamideBase (e.g., triethylamine), aprotic solvent
AlkylationMethyl iodideN-ethyl-N,1-dimethyl-1H-pyrazol-3-amineBase (e.g., K₂CO₃), polar aprotic solvent
Sulfonylationp-Toluenesulfonyl chlorideN-ethyl-N-(1-methyl-1H-pyrazol-3-yl)-4-methylbenzenesulfonamideBase (e.g., pyridine), aprotic solvent

Condensation Reactions leading to Imine and Heterocyclic Products

The amine functionality can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases) under acidic or basic catalysis. wikipedia.org These imines can be valuable intermediates for further transformations or can themselves be the target molecules.

Furthermore, the bifunctional nature of this compound, possessing both a nucleophilic amine and an activated pyrazole ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. For example, condensation with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolopyrimidines, a class of compounds with significant biological activities. researchgate.net These reactions often proceed through an initial condensation at the amine followed by an intramolecular cyclization.

Metalation and Cross-Coupling Reactions for Advanced Functionalization

Modern synthetic methods, particularly metal-catalyzed cross-coupling reactions, provide powerful tools for the advanced functionalization of the pyrazole core.

Metalation: Direct metalation of the pyrazole ring can be achieved, typically at the most acidic C-H bond. For N-substituted pyrazoles, deprotonation often occurs at the C5 position. acs.org The resulting organometallic species can then be reacted with various electrophiles to introduce a wide range of substituents.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds on the pyrazole ring. nih.govnih.govrsc.org These reactions typically require a pre-functionalized pyrazole, such as a halopyrazole (e.g., a 4-bromopyrazole derivative), which can be prepared via electrophilic halogenation as described above. These methods allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups, providing access to a vast chemical space of complex pyrazole derivatives. nih.govrsc.org

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, forming a lithiated intermediate that can be quenched with an electrophile. acs.orguni.lu

For this compound, several groups can potentially direct metalation. The N-ethylamino group at the C3 position is a potent DMG. Coordination of the lithium base to the nitrogen of the amino group would direct deprotonation to the adjacent C4 position of the pyrazole ring. Similarly, the pyridine-like nitrogen atom (N2) of the pyrazole ring can also function as a DMG, although its directing ability is influenced by the N1-methyl substituent. uni.lu The general principle involves the interaction of the heteroatom on the DMG with lithium, which acts as a Lewis acid, positioning the basic alkyl group of the organolithium reagent to abstract a proton from the nearest ortho-position. acs.org

The resulting ortho-lithiated species is a versatile intermediate for introducing a wide array of functional groups at the C4 position by reacting it with various electrophiles.

Table 1: Potential Electrophiles for Quenching in DoM Reactions

ElectrophileResulting Functional Group
D₂ODeuterium (B1214612)
I₂Iodine
Cl₃SnMeTrimethylstannyl
CO₂ then H₃O⁺Carboxylic Acid
DMFAldehyde
Ketones/AldehydesSecondary/Tertiary Alcohol
Disulfides (RSSR)Thioether

This strategy provides a regioselective route to 4-substituted derivatives, which are otherwise challenging to access through classical electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions typically require prior halogenation (e.g., at the C4 or C5 position) to introduce a suitable leaving group (Cl, Br, I) for the palladium catalyst to undergo oxidative addition. youtube.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. acs.orgpharmaguideline.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. However, unprotected nitrogen-rich heterocycles can sometimes pose challenges by coordinating to the palladium center and inhibiting catalysis. pharmaguideline.comorganic-chemistry.org Despite this, successful Suzuki couplings of halopyrazoles have been widely reported. youtube.comorganic-chemistry.org A halogenated derivative of this compound could be coupled with various aryl- or vinyl-boronic acids to synthesize biaryl or vinyl-substituted pyrazoles.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Halopyrazoles

ComponentExampleReference(s)
Substrate 4-Bromopyrazole derivative youtube.com
Coupling Partner Arylboronic acid youtube.comorganic-chemistry.org
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), XPhos Pd G2 youtube.comorganic-chemistry.org
Base K₂CO₃, K₃PO₄, Cs₂CO₃ pharmaguideline.comorganic-chemistry.org
Solvent Dioxane/H₂O, Toluene, EtOH/H₂O youtube.comorganic-chemistry.org
Temperature Room Temperature to 100 °C organic-chemistry.org

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com The reaction typically proceeds with trans-selectivity. ijpsjournal.com A 4-halo-N-ethyl-1-methyl-1H-pyrazol-3-amine could be reacted with various alkenes, such as acrylates or styrenes, to introduce a vinyl group at the C4 position. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of the alkene and subsequent β-hydride elimination. rsc.org

Table 3: Typical Conditions for Heck Reaction of Halo-Heterocycles

ComponentExampleReference(s)
Substrate Aryl or Vinyl Halide/Triflate mdpi.com
Coupling Partner Alkene (e.g., Styrene, n-Butyl Acrylate) ijpsjournal.com
Palladium Catalyst Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ mdpi.comrsc.org
Ligand PPh₃, P(o-tolyl)₃ rsc.org
Base Et₃N, K₂CO₃, NaOAc rsc.orgrsc.org
Solvent DMF, Acetonitrile, Toluene mdpi.com

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It characteristically employs a dual catalytic system of palladium and copper(I). researchgate.net This reaction would allow for the introduction of an alkynyl substituent onto the pyrazole ring of a halogenated this compound derivative. The resulting alkynylated pyrazoles are versatile intermediates for further transformations.

Table 4: Typical Conditions for Sonogashira Coupling of Halopyrazoles

ComponentExampleReference(s)
Substrate Aryl Halide (I, Br) nih.govresearchgate.net
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene) mdpi.com
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ mdpi.com
Copper Co-catalyst CuI researchgate.net
Base Amine (e.g., Et₃N, Diisopropylamine) nih.govresearchgate.net
Solvent THF, DMF researchgate.net

Cycloaddition and Annulation Reactions Involving the Pyrazole Moiety

While the aromatic pyrazole ring is generally stable, its derivatives can participate in or be constructed from various cycloaddition and annulation reactions to build more complex fused heterocyclic systems.

[3+2] Cycloaddition Reactions for Fused Heterocycles

The [3+2] cycloaddition is a key reaction for the synthesis of five-membered rings. While the pyrazole ring itself is a product of a [3+2] cycloaddition (e.g., between a diazo compound and an alkyne), a pre-formed pyrazole can be a building block for further annulation. Functional groups appended to the this compound core can participate in these reactions. For instance, an alkyne or alkene substituent introduced onto the pyrazole ring (e.g., via Sonogashira or Heck reaction) can act as a dipolarophile in reactions with 1,3-dipoles like nitrile imines, azides, or nitrones to construct fused five-membered heterocycles. The reaction of in situ generated nitrile imines with enamides or vinylsulfonium salts is a well-established route to pyrazoline derivatives, which can be oxidized to pyrazoles. This approach can lead to the formation of pyrazolo-fused systems.

Ring Expansion and Contraction Methodologies

The pyrazole ring can undergo rearrangement reactions that lead to either larger or smaller ring systems, often under specific catalytic or photochemical conditions.

Ring Expansion: The reaction of pyrazoles with carbenoids can lead to ring expansion. For instance, Rh(II)-catalyzed reaction of substituted pyrazoles with diazocarbonyl compounds results in a formal N-N bond insertion, expanding the five-membered pyrazole into a six-membered 1,2-dihydropyrimidine. acs.org The proposed mechanism involves the formation of a pyrazolium (B1228807) ylide, which rearranges to a 1,5-diazahexatriene before undergoing a 1,6-cyclization. acs.org Similarly, reaction with dichlorocarbene (B158193) has been shown to convert trimethylpyrazole into chlorinated trimethylpyrimidine and trimethylpyridazine, representing another pathway for ring expansion.

Ring Contraction: Ring contraction methodologies involving pyrazoles are less common but can occur from larger heterocyclic systems to form a pyrazole ring. For example, 5-formyluracil (B14596) derivatives (pyrimidines) undergo a ring contraction to form 4-allophanoylpyrazoles when treated with hydrazines. A formal ring contraction has also been reported in a synergistic palladium/amine-catalyzed reaction of a pyrazolone (B3327878) fused to a seven-membered ring, which rearranges to a spiro[4.4]nonane system containing a cyclopentane (B165970) ring.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of this compound is influenced by the different oxidation-susceptible sites: the pyrazole ring, the C-methyl group, and the N-ethylamino substituent. The pyrazole ring is an electron-rich aromatic system, generally resistant to reduction but can be oxidized under harsh conditions, often leading to ring cleavage. organic-chemistry.orgresearchgate.net Catalytic or chemical reduction conditions typically leave the unsubstituted pyrazole ring intact. researchgate.net

Selective Oxidation Reactions

Selective oxidation can be achieved by choosing reagents that target a specific functional group. The exocyclic N-ethylamino group is a primary site for oxidation. The electrochemical oxidation of N-alkylaminopyrazoles on a nickel oxyhydroxide (NiOOH) anode in an alkaline medium provides a green method for oxidative N-N homocoupling. This reaction converts two molecules of the aminopyrazole into a symmetrical azopyrazole (Az-N=N-Az). This process is mediated by the electrogenerated NiOOH, which oxidizes the aminopyrazole and is itself reduced to Ni(OH)₂, completing the catalytic cycle.

Table 5: Electrochemical Oxidation of N-Alkylaminopyrazoles

ParameterCondition/ReagentReference(s)
Substrate N-Alkylaminopyrazole
Reaction Type Oxidative N-N Homocoupling
Anode Nickel Oxyhydroxide (NiOOH)
Medium Aqueous Alkali (e.g., KOH)
Product Azopyrazole

In contrast to the amino group, the pyrazole ring itself is relatively stable to mild oxidizing agents. However, strong oxidation with reagents like potassium permanganate (B83412) or ozonolysis can result in the cleavage of the ring. organic-chemistry.org Alkyl groups attached to the carbon atoms of the pyrazole ring can be oxidized to the corresponding carboxylic acids without cleaving the ring. organic-chemistry.org

Controlled Reduction of Functional Groups

The selective reduction of functional groups on derivatized this compound is a critical aspect of its synthetic utility, allowing for the introduction of diverse chemical entities and the generation of novel analogues. While direct studies on the controlled reduction of functionalized this compound are not extensively documented, the reactivity of the pyrazole core and its substituents provides a strong basis for predicting and applying established reduction methodologies. The primary focus of such reductions would be on functional groups introduced at the C4-position of the pyrazole ring or modifications of the N-ethyl group.

A common strategy involves the introduction of a reducible functional group, such as a formyl or nitro group, onto the pyrazole scaffold, followed by a controlled reduction step.

Reduction of Formyl Group Derivatives

The Vilsmeier-Haack reaction is a well-established method for the formylation of pyrazoles, typically at the C4-position. masterorganicchemistry.comrsc.org This introduces a carbonyl group that can be selectively reduced to a hydroxymethyl group. The reduction of pyrazole-4-carbaldehydes is often achieved with high selectivity using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.netumich.edu This transformation is significant as it converts an electron-withdrawing aldehyde into a versatile hydroxymethyl group, which can be a precursor for further derivatization.

For instance, 3-aryl(heteryl)pyrazole-4-carbaldehydes have been successfully reduced to their corresponding 4-hydroxymethylpyrazoles using sodium borohydride under mild conditions. umich.edu This suggests that a similar strategy could be applied to a 4-formyl derivative of this compound. The reaction is generally chemoselective, leaving other functional groups on the pyrazole ring and its substituents intact. masterorganicchemistry.comorientjchem.orgyoutube.com

The resulting 4-(hydroxymethyl)pyrazole can be further functionalized. For example, treatment with thionyl chloride can convert the hydroxymethyl group into a chloromethyl group, which can then undergo a variety of nucleophilic substitution reactions. umich.edu

Table 1: Hypothetical Controlled Reduction of a 4-Formyl Derivative
Starting MaterialReagentSolventConditionsProductReference
N-ethyl-4-formyl-1-methyl-1H-pyrazol-3-amineSodium Borohydride (NaBH₄)Methanol (B129727) or EthanolRoom Temperature(3-(ethylamino)-1-methyl-1H-pyrazol-4-yl)methanol masterorganicchemistry.comresearchgate.netumich.edu

Reduction of Nitro Group Derivatives

Another important functional group that can be introduced and subsequently reduced is the nitro group. Nitration of pyrazoles can be achieved, and the resulting nitropyrazoles are valuable intermediates. The selective reduction of a nitro group to an amino group is a common and well-documented transformation in organic synthesis. nih.gov This conversion dramatically alters the electronic properties of the pyrazole ring, transforming an electron-withdrawing group into an electron-donating one.

The catalytic hydrogenation of nitropyrazoles is a standard method to achieve this reduction. chemicalbook.com Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically employed in the presence of hydrogen gas. This method is generally clean and efficient.

Alternatively, chemical reducing agents can be used. For example, tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) is a classic reagent for the reduction of aromatic nitro compounds. More modern and chemoselective methods, such as using gold nanoparticles supported on titanium dioxide or iron(III) oxide with H₂, have also been developed for the hydrogenation of functionalized nitroarenes. youtube.com

Table 2: Hypothetical Controlled Reduction of a 4-Nitro Derivative
Starting MaterialReagent/CatalystSolventConditionsProductReference
N-ethyl-1-methyl-4-nitro-1H-pyrazol-3-amineH₂, Pd/CEthanol or MethanolRoom Temperature, Atmospheric PressureN¹-ethyl-1-methyl-1H-pyrazole-3,4-diamine chemicalbook.com
N-ethyl-1-methyl-4-nitro-1H-pyrazol-3-amineSnCl₂·2H₂OEthanol, HClRefluxN¹-ethyl-1-methyl-1H-pyrazole-3,4-diamine nih.gov

Reductive Amination

Reductive amination offers a pathway to introduce or modify alkylamino substituents. For instance, the primary amino group of a hypothetical 3-amino-1-methyl-4-formylpyrazole could undergo condensation with an amine to form an imine, which is then reduced in situ. A reported one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine involved a solvent-free condensation with p-methoxybenzaldehyde to form the N-(5-pyrazolyl)imine, followed by reduction with sodium borohydride in methanol. mdpi.com This demonstrates the feasibility of forming and reducing imines on the pyrazole core.

Reduction of Functional Groups on the N-Alkyl Chain

While less common, it is conceivable to perform controlled reductions on functional groups introduced onto the N-ethyl substituent. For example, if an N-vinyl derivative were synthesized, it could potentially be reduced to the N-ethyl group via catalytic hydrogenation. The synthesis of 1-vinylpyrazoles has been reported through various methods, including the reaction of pyrazoles with acetylene (B1199291) or the dehydration of N-(β-hydroxyethyl)pyrazoles. nih.gov The subsequent hydrogenation of the vinyl group would likely proceed under standard catalytic hydrogenation conditions.

Exploration of Advanced Applications and Structure Property Relationships of N Ethyl 1 Methyl 1h Pyrazol 3 Amine and Its Analogs

N-ethyl-1-methyl-1H-pyrazol-3-amine as a Core Scaffold in Materials Science

The pyrazole (B372694) ring is a privileged scaffold that extends beyond pharmaceuticals into materials science, where it is used in the development of polymers, supramolecular assemblies, coordination networks, and optoelectronic devices. mdpi.comresearchgate.net The ability to substitute the pyrazole ring at various positions allows for fine-tuning of its physical and chemical properties, making it a versatile building block for functional materials. mdpi.com

Pyrazole derivatives have demonstrated significant utility in polymer chemistry, both as components of polymer backbones and as highly effective ligands for polymerization catalysts. Research has shown that pyrazole-containing norbornene-based block copolymers can be used to template monodisperse maghemite nanoparticles, creating superparamagnetic nanocomposites. researchgate.net

In the realm of biodegradable polymers, pyrazole ligands have been shown to dramatically enhance the performance of metal catalysts. For instance, the titanium(IV) isopropoxide (TiOiPr4) catalyzed ring-opening polymerization (ROP) of L-lactide to produce polylactide (PLA), a crucial biodegradable polymer, is significantly accelerated by the addition of pyrazole-based ligands. rsc.orgnih.gov Studies have shown that the catalytic activity can be increased by up to 17-fold at room temperature compared to using the titanium catalyst alone. rsc.orgnih.govresearchgate.net This cooperative effect between the pyrazole ligand and the titanium center allows for the production of high molecular mass PLA under milder conditions. rsc.orgnih.gov

Furthermore, pyrazole-based monomers have been synthesized and copolymerized with other monomers like acrylic acid. uobaghdad.edu.iq The reactivity ratios and mean sequence lengths of these copolymers can be determined, demonstrating that the incorporation of the pyrazole unit can be controlled within the polymer chain, allowing for the tailoring of the final polymer's properties. uobaghdad.edu.iq

Performance of Pyrazole Ligands in L-lactide Polymerization

Catalyst SystemTemperature (°C)Approximate Activity Increase (vs. TiOiPr4 alone)Resulting Polymer (PLA) MnGPCReference
TiOiPr4 with furPz60~3-foldNot Specified rsc.orgnih.gov
TiOiPr4 with BuPzRoom Temp.~17-foldNot Specified rsc.orgnih.gov
TiOiPr4 with furPz (Melt)100Not Specified51,100 rsc.orgnih.govresearchgate.net

The pyrazole ring is an excellent building block for supramolecular chemistry due to its capacity for hydrogen bonding and π-stacking interactions. rsc.orgmdpi.com Pyrazoles and their deprotonated forms, pyrazolides, are recognized as highly versatile synthons for self-assembly, capable of forming a wide array of supramolecular structures. rsc.org

The self-assembly process can be guided by various non-covalent interactions. In coordination complexes involving pyrazole-acetamide ligands, hydrogen bonding plays a critical role in directing the formation of 1D and 2D supramolecular architectures. nih.gov Similarly, the supramolecular structure of chromeno[4,3-c]pyrazol-4-ones is controlled by a combination of C-H···O, C-H···π, and face-to-face π-stacking interactions. mdpi.com The self-association of pyrazole derivatives can lead to the formation of discrete structures like dimers and trimers or extended catemers (chain-like polymers). mdpi.com

The ability of pyrazole derivatives to modulate self-assembly has been harnessed in unique applications. For example, certain novel 1,5-disubstituted-4-pyrazole analogs were specifically designed to interact with the Tobacco Mosaic Virus coat protein (TMV-CP). nih.gov These compounds effectively block the self-assembly of the proteins, which breaks the structural integrity of the virus and inhibits its ability to infect plants. nih.gov

The coordination versatility of pyrazole-based ligands makes them ideal for constructing Metal-Organic Frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.orgresearchgate.net Pyrazolate anions are particularly effective, with numerous coordination modes that allow for the creation of robust and diverse framework topologies. rsc.org

Researchers have synthesized Zn(II)-MOFs using pyrazole-functionalized carboxylic acid ligands. rsc.org The structure of these MOFs can be tuned by including auxiliary ligands, which can enlarge the pore dimensions and influence the material's selective adsorption properties for organic dyes. rsc.org

A notable example is the aluminum-based MOF-303, which is constructed from aluminum and pyrazole-dicarboxylate ligands. researchgate.net This water-stable MOF features accessible pyrazole groups directed towards the pores, creating specific binding sites. researchgate.net This structural feature enables MOF-303 to be a benchmark material for the selective and efficient capture of formaldehyde (B43269) from the air, even in the presence of other volatile organic compounds (VOCs). researchgate.net The synergy between the pyrazole nitrogen sites and hydroxyl groups within the MOF structure facilitates a reversible chemisorption mechanism. researchgate.net The application of pyrazole-based MOFs also extends to energy storage, with studies reviewing their potential use in batteries. researchgate.net

Pyrazole derivatives have emerged as promising materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net Their specific photophysical properties, such as high hole transfer efficiency and tunable energy levels, make them suitable for use as emitters, electron donors, or electron acceptors in device architectures. mdpi.comresearchgate.net

In one study, trifluoromethyl-substituted 1H-pyrazolo[3,4-b]quinolines were synthesized and tested in both OLEDs and solar cells. mdpi.com When used as an emitter in an OLED, these derivatives produced a bright bluish-green light. mdpi.com When incorporated as an electron acceptor blended with a polymer donor in a bulk heterojunction (BHJ) solar cell, a power conversion efficiency (PCE) of approximately 0.38% was achieved. mdpi.com

Another novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ), was synthesized and used to fabricate a heterojunction with n-type silicon. researchgate.net This device exhibited distinct photovoltaic behavior, demonstrating the potential of pyrazole-quinolinone hybrids in solar energy conversion. researchgate.net The photovoltaic properties of these pyrazole-based devices highlight their tunability and potential for future advancements in organic electronics. researchgate.netsunyempire.edu

Photovoltaic Performance of Devices Incorporating Pyrazole Analogs

Pyrazole Analog SystemDevice ArchitectureOpen-Circuit Voltage (VOC)Short-Circuit Current (JSC)Power Conversion Efficiency (PCE)Reference
Mol3 (a 1H-pyrazolo[3,4-b]quinoline derivative) + PDTBHJ Solar Cell0.78 V32.81 µA/cm²~0.38% mdpi.com
APPQ (a pyrazole-quinolinone derivative)n-Si Heterojunction0.62 V5.1 × 10-4 A/cm²Not Specified (Pmax = 0.247 mW/cm²) researchgate.net

Role in Catalysis and Organocatalysis

The pyrazole scaffold is central to the design of advanced ligands for transition metal catalysis. The ability of the nitrogen atoms to coordinate to metal centers, combined with the proton-responsive nature of N-unsubstituted pyrazoles, allows for the creation of bifunctional catalysts that can facilitate complex chemical transformations. rsc.orgnih.gov

Derivatives of the pyrazole core are widely employed as ligands to enhance the activity and selectivity of transition metal catalysts. A key strategy involves using chelating ligands that rigidly position the pyrazole units around a metal center. nih.gov Pincer-type ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines (BPP), are particularly effective. nih.gov These ligands have been used to create sophisticated complexes with metals like ruthenium, osmium, and chromium for various catalytic reactions. nih.gov

In one application, a manganese catalyst coordinated to a pyrazole ligand was developed for the transfer hydrogenation of a broad range of substrates, demonstrating high efficiency and functional group tolerance. rsc.org This system provides a more sustainable alternative to catalysts based on precious metals. rsc.org

Copper-catalyzed reactions have also benefited from pyrazole chemistry. A general and effective method for the N-arylation of pyrazoles, imidazoles, and other nitrogen heterocycles uses a copper(I) iodide catalyst in conjunction with a diamine ligand. acs.org This method works for both aryl iodides and bromides and tolerates a wide variety of functional groups on both coupling partners. acs.org

Examples of Transition Metal Catalysis with Pyrazole-Based Ligands

Metal CenterLigand TypeCatalytic ReactionKey FeaturesReference
Manganese (Mn)Pyrazole LigandTransfer HydrogenationEfficient, high functional group tolerance, scalable. rsc.org
Titanium (Ti)Substituted PyrazolesRing-Opening Polymerization of L-lactideSignificantly enhanced catalytic activity. rsc.orgnih.gov
Ruthenium (Ru)Pincer-type Bis(pyrazolyl)pyridineVarious (e.g., Dehydrogenation)Protic pyrazole groups enable bifunctional catalysis. nih.gov
Copper (Cu)Diamine (for pyrazole N-arylation)N-Arylation of PyrazolesGeneral method, tolerates many functional groups. acs.org

Organocatalytic Applications in Asymmetric Synthesis

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective reactions, has become a powerful tool in modern organic synthesis. rsc.orgrsc.org Analogs of this compound, particularly chiral aminopyrazoles and their derivatives, are emerging as effective organocatalysts. Their structure, featuring a nucleophilic amino group and a heterocyclic pyrazole core, allows them to act as potent Brønsted bases or to be incorporated into more complex chiral scaffolds. rsc.orgnih.gov

These pyrazole-based organocatalysts have proven effective in a variety of asymmetric transformations. For instance, N-heterocyclic carbene (NHC) catalysts derived from pyrazoles have been successfully employed in the enantioselective [3+3] annulation of enals with 5-aminopyrazoles, yielding chiral pyrazolo[3,4-b]pyridones with excellent yields and enantioselectivities. rsc.orgacs.org This reaction highlights the ability of the pyrazole moiety to form the backbone of a catalyst that can precisely control the stereochemical outcome of a reaction.

Another significant application is the aza-Michael reaction. Chiral cinchona-based phase-transfer catalysts have been used for the asymmetric aza-Michael addition of pyrazoles to α,β-unsaturated ketones, producing chiral N-substituted pyrazoles in high yields (up to 99%) and excellent enantioselectivities (87-94% ee). knu.ac.kr Similarly, a squaramide-catalyzed domino reaction between N-Boc ketimines derived from pyrazolin-5-ones and γ-hydroxyenones has been developed to construct spirooxazolidines, generating two stereocenters with high diastereo- and enantioselectivity. rsc.org

The following table summarizes representative organocatalytic reactions employing pyrazole analogs, demonstrating their versatility and efficiency in asymmetric synthesis.

Catalyst TypeReactionSubstratesProductYieldEnantiomeric Excess (ee)Reference
N-Heterocyclic Carbene[3+3] AnnulationEnals, 5-AminopyrazolesChiral Pyrazolo[3,4-b]pyridonesExcellentExcellent rsc.orgacs.org
Cinchona-based Phase-Transfer Catalystaza-Michael AdditionPyrazole, α,β-Unsaturated KetonesChiral N-Substituted Pyrazolesup to 99%87-94% knu.ac.kr
Squaramide Bifunctional CatalystN,O-acetalization/aza Michael additionN-Boc Pyrazolinone Ketimines, γ-HydroxyenonesOxazolidino SpiropyrazolinonesGoodup to >99% rsc.org
Ureidoaminal-derived Brønsted BaseMichael AdditionBicyclic Acylpyrrol Lactims, NitroolefinsChiral PyrrolodiketopiperazinesHighHigh nih.gov

Development of Advanced Probes and Tracers for Chemical Biology Research (In Vitro/Pre-clinical Mechanistic Studies)

The inherent photophysical properties and biocompatibility of the pyrazole scaffold make it an excellent platform for the design of advanced probes and tracers for chemical biology. nih.govrsc.org These tools are crucial for the real-time monitoring of biological processes within living cells and tissues. nih.gov

Pyrazole derivatives are highly valued in the development of fluorescent probes due to their synthetic versatility, stability, and favorable electronic properties. nih.govrsc.org By attaching fluorophores, recognition moieties, and other functional groups to the pyrazole core, researchers can create sensitive and selective probes for various analytes and biological environments. nih.gov

For example, pyrazole-based fluorescent probes have been designed for the detection of metal ions like Cu²⁺, Fe³⁺, and Ga³⁺. researchgate.netnih.gov A novel probe based on a pyrazole-pyrazoline structure was synthesized and shown to detect Cu²⁺ and Fe³⁺ in living cells, demonstrating its potential for biological applications. nih.gov The design of these probes often leverages the N-donor character of the pyrazole ring for cation detection. nih.gov Furthermore, the incorporation of pyrazole units into larger fluorescent systems, such as those based on pyrene, can modulate the photophysical properties and environmental sensitivity of the resulting probes. mdpi.com

Recent advancements have focused on creating probes with enhanced properties like aggregation-induced emission (AIE) and for specific applications such as long-term bioimaging and cell staining. nih.govnih.gov The versatility of the pyrazole scaffold allows for the construction of a wide array of fluorescent dyes with applications ranging from general cell staining to detecting specific intracellular conditions. nih.gov

Probe TypeTarget Analyte/ApplicationKey FeaturesReference
Pyrazole-Pyrazoline HybridCu²⁺ and Fe³⁺High selectivity and sensitivity, low toxicity, cell imaging nih.gov
Pyrazolylhydrazide DerivativeGa³⁺"Turn-on" fluorescence response researchgate.net
Pyrazoline-BODIPY HybridCell StainingUltrafast staining, long-term bioimaging nih.gov
5-Aminopyrazole DerivativeGeneral FluorophoreHigh fluorescence quantum yield nih.gov

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, frequently found in molecules that interact with biological targets like enzymes and receptors. nih.gov In vitro studies are essential for elucidating the mechanisms of these interactions, guiding the development of more potent and selective therapeutic agents.

Pyrazole derivatives have been extensively studied as inhibitors of various enzymes. For instance, a series of pyrazole-based heterocyclic compounds were synthesized and tested for their inhibitory activity against enzymes such as urease and butyrylcholinesterase, with some compounds showing selective inhibition. researchgate.net Other studies have focused on pyrazole derivatives as inhibitors of carbonic anhydrases (hCA I and II), with computational docking studies helping to explain the binding interactions with the target enzymes. tandfonline.com

In the realm of cancer research, pyrazole-based compounds are prominent as protein kinase inhibitors. nih.gov For example, afuresertib, an ATP-competitive inhibitor, potently inhibits all three isoforms of the Akt kinase. nih.gov Similarly, prexasertib, which features a pyrazole ring linking an aminopyrazine core to a dialkoxy phenyl group, is a potent Chk1 inhibitor. nih.gov Mechanistic studies, often combining enzyme kinetics with molecular modeling, reveal key interactions, such as hydrogen bonds between the pyrazole nitrogens and amino acid residues in the enzyme's active site, which are crucial for binding and inhibition. nih.govnih.gov

Pyrazole Analog ClassTarget BiomoleculeIn Vitro FindingSignificanceReference
Pyrazole-based heterocyclesUrease, ButyrylcholinesteraseSelective inhibition observedPotential for treating related disorders researchgate.net
Chalcone-pyrazole hybridsCarbonic Anhydrase (hCA I & II)Inhibition in the low nanomolar to millimolar rangeDevelopment of novel hCA inhibitors tandfonline.com
N-phenyl pyrazole thio-linked analogsDapE (bacterial enzyme)Competitive binding mode confirmedPotential new class of antibiotics nih.gov
Various pyrazole derivativesCyclooxygenase (COX-1/COX-2)Nanomolar IC₅₀ values and high COX-2 selectivityDevelopment of anti-inflammatory agents researchgate.net
AfuresertibAkt Kinase (1, 2, 3)IC₅₀ of 0.02 nM against Akt1Potent and selective anticancer agent nih.gov

This compound as an Intermediate in the Synthesis of Complex Molecules

The structural features of this compound—a substituted, functionalized heterocycle—make it and its analogs valuable intermediates in the synthesis of more complex molecules, including natural products and diverse chemical libraries for drug discovery. mdpi.comchemscene.com

While pyrazoles are relatively rare in nature compared to other heterocycles, a number of natural products containing this ring system have been isolated and shown to possess significant biological activity. nih.govresearchgate.net These include compounds like withasomnine (B158684) and pyrazofurin. researchgate.net The synthesis of these natural products often relies on the construction of the pyrazole core at a key step.

The synthesis of pyrazole-containing natural products can be achieved through various strategies, often involving the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.gov An intermediate like this compound, or a precursor that can be readily converted to it, could serve as a key building block. For example, the synthesis of a complex molecule could involve the N-alkylation of a pre-formed pyrazole ring or the use of a substituted hydrazine in a cyclization reaction to install the desired substitution pattern. The development of organocatalytic annulation reactions has also provided powerful methods for constructing chiral, polycyclic structures that incorporate a pyrazole ring, which could be applied to the total synthesis of complex natural products. rsc.org

The creation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery. The pyrazole scaffold is an attractive core for such libraries due to its proven pharmacological relevance and synthetic tractability. nih.gov Divergent synthesis, a strategy where a common intermediate is converted into a wide range of distinct products, is an efficient way to build these libraries.

This compound and related functionalized pyrazoles are ideal starting points for divergent synthesis. The amino group and the pyrazole ring itself provide multiple reaction sites for diversification. For example, a readily assembled N-hydroxyethyl pyrazole trifluoroborate has been used to rapidly access architecturally distinct fused tricyclic compounds. nih.gov This approach is amenable to automated, high-throughput synthesis, allowing for the rapid generation of diverse compound arrays with varied physicochemical properties for accelerated drug discovery projects. nih.gov Furthermore, temperature-controlled divergent synthesis methods have been developed to produce either pyrazoles or N-tosyl-1H-pyrazoles from common starting materials, showcasing how reaction conditions can be tuned to generate structural diversity from a single precursor. nih.gov

Energetic Materials Research

While there is no direct evidence in the reviewed scientific literature of this compound being utilized in energetic materials research, the broader class of pyrazole derivatives, particularly N-alkylated nitropyrazoles, represents a significant and active area of investigation for the development of new explosives, propellants, and pyrotechnics. nih.govnih.gov The core pyrazole structure is a desirable scaffold for energetic materials due to its high nitrogen content and thermal stability, which are prerequisites for high-performance and insensitive munitions. nih.govnih.gov Research in this field primarily focuses on the introduction of nitro (-NO2) and other energetic functional groups onto the pyrazole ring and the subsequent modification of the molecule to fine-tune its properties.

The strategy of N-alkylation, including the introduction of methyl and ethyl groups, is a key method for modifying the properties of energetic pyrazoles. mdpi.comacs.org This substitution on the pyrazole nitrogen can significantly influence the compound's melting point, density, thermal stability, and sensitivity to impact and friction. acs.orgnih.gov For instance, N-alkylation can lead to a lower melting point, which is a critical property for the development of melt-castable explosives that can be safely and easily loaded into munitions. nih.gov

A notable example from the literature is the study of N-methyl-3,4-dinitropyrazole (3,4-MDNP). The methylation of 3,4-dinitropyrazole (3,4-DNP) results in a compound with a significantly lower melting point (20-23 °C) compared to its unalkylated precursor (90-93°C), while maintaining high thermal stability (decomposition temperature of 300 °C). acs.org This demonstrates the profound effect of N-alkylation on the physical properties of energetic pyrazoles.

The energetic performance of these materials is typically evaluated based on several key parameters, including detonation velocity (D), detonation pressure (P), density (ρ), and thermal stability (Tdec). The following table summarizes the properties of some representative N-alkylated nitropyrazole-based energetic materials and their parent compounds, illustrating the structure-property relationships within this class of compounds.

Compound NameStructureDensity (ρ) (g/cm³)Detonation Velocity (D) (km/s)Detonation Pressure (P) (GPa)Melting Point (Tm) (°C)Decomposition Temperature (Tdec) (°C)Reference
3-Nitropyrazole (3-NP)1.577.0220.08174-175- nih.gov
4-Nitropyrazole (4-NP)1.526.8618.81163-165- nih.gov
N-Methyl-3,4-dinitropyrazole (3,4-MDNP)---20-23300 acs.org
3,4-Dinitropyrazole (3,4-DNP)1.718.4329.390-93276 acs.org
N,N'-Ethylene-bridged bis(3,5-dinitropyrazole)1.808.8934.2-292 nih.gov
3,5-Dinitro-4-methylnitramino-1-methylpyrazole1.6967.273-133203 nih.gov

The data clearly indicates that the introduction of nitro groups is essential for achieving high detonation performance. Furthermore, the strategic use of N-alkylation allows for the tailoring of physical properties like the melting point. For example, while 3,4-DNP is a powerful explosive, its high melting point limits its application as a melt-castable explosive. The N-methylated analog, 3,4-MDNP, overcomes this limitation with its much lower melting point. acs.org

Moreover, the development of more complex structures, such as N,N'-ethylene-bridged bis(nitropyrazoles), has been shown to yield energetic materials with exceptional detonation properties, with performance comparable to or exceeding that of conventional explosives like RDX. nih.gov The synthesis of energetic salts from these N-alkylated pyrazoles is another avenue of research, aiming to further enhance density and detonation performance. rsc.org

Advanced Analytical Methodologies for Research on N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental tool for the separation and purification of chemical compounds. For N-ethyl-1-methyl-1H-pyrazol-3-amine, various chromatographic techniques are utilized to ensure its purity and to isolate it from reaction mixtures or synthetic byproducts.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. In the context of pyrazole (B372694) derivatives, HPLC is frequently used to monitor reaction progress and for the purification of the final products. rsc.org For instance, preparative reverse-phase HPLC on a C18 column with a buffered water/acetonitrile gradient is a common method for purifying related heterocyclic compounds. rsc.org The purity and identity of the collected fractions are then typically confirmed by other analytical methods, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The analysis of amines by HPLC is a well-established practice, often used to determine the binding capacity of various materials or to quantify their presence in different samples. helsinki.fi The choice of column, mobile phase, and detector is critical for achieving optimal separation and detection.

Table 1: Typical HPLC Parameters for the Analysis of Related Amine and Pyrazole Compounds

Parameter Description Source
Stationary Phase C18 (Reversed-Phase) rsc.org
Mobile Phase Water/Acetonitrile or Water/Methanol (B129727) gradients with buffering agents rsc.org
Detector UV, Mass Spectrometry (MS) rsc.orghelsinki.fi

| Application | Purity assessment, preparative purification, reaction monitoring | rsc.orgnih.gov |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, GC can be employed for the analysis of its more volatile derivatives or potential impurities. The analysis of amines by GC can be challenging due to their polarity and reactivity, which can lead to poor peak shape and adsorption on the column. bre.com To overcome these issues, derivatization is often employed to create less polar and more volatile compounds.

For the analysis of complex mixtures containing pyrazole derivatives, such as essential oils, GC is the method of choice. sums.ac.ir In such cases, a capillary column (e.g., BPX5) is often used with a programmed temperature gradient to separate a wide range of components. sums.ac.ir

Supercritical Fluid Chromatography (SFC) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly advantageous for chiral separations, offering faster analysis times and reduced solvent consumption compared to HPLC. chromatographyonline.comresearchgate.net While this compound is an achiral molecule, SFC could be a relevant technique for the separation of chiral derivatives or related chiral pyrazole compounds.

The pharmaceutical industry widely uses SFC for high-throughput screening of chiral compounds. chromatographyonline.comnih.gov Polysaccharide-based chiral stationary phases (CSPs) are commonly used and have proven effective in separating a wide range of enantiomers. chromatographyonline.comresearchgate.net The choice of co-solvent (modifier) such as methanol or isopropanol (B130326) can significantly influence the separation. nih.gov For related antifungal azole compounds, SFC with polysaccharide-based columns has been successfully used for enantiomeric separation. researchgate.net

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information for the analysis of complex samples.

The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of compounds in complex matrices. For nitrogen-containing compounds like this compound, LC-MS/MS offers excellent sensitivity due to the ease of protonation of the amine group, leading to efficient ionization. gassnova.no

This technique is invaluable for the simultaneous analysis of multiple components, such as in the study of plant metabolites where it has been used to detect amino acids, biogenic amines, and their derivatives. nih.gov In synthetic chemistry, LC-MS is routinely used to confirm the molecular weight of target compounds and intermediates. rsc.orgnih.gov The retention time from the LC provides an additional layer of identification.

Table 2: Application of LC-MS in the Analysis of Pyrazole-Related Compounds

Application Details Source
Product Confirmation Confirmation of expected product mass (m/z) after synthesis and purification. rsc.org
Reaction Monitoring Tracking the formation of products and consumption of reactants in real-time. ktu.edu
Metabolite Analysis Simultaneous analysis of various nitrogen-containing metabolites in biological samples. nih.gov

| Structural Elucidation | In combination with NMR, provides unambiguous identification of isomeric products. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. It is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. In the context of pyrazole synthesis and analysis, GC-MS can be used to identify reaction byproducts, impurities, or degradation products. mdpi.com

For instance, in the study of the transformation of 1,1-dimethylhydrazine, GC-MS was used to identify various heterocyclic products, including pyrazoles. mdpi.com The analysis of essential oils, which may contain naturally occurring pyrazole derivatives, heavily relies on GC-MS for component identification by comparing the obtained mass spectra with spectral libraries. sums.ac.ir

On-Line LC-NMR and GC-IR for Structural Elucidation

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of individual components. nih.gov

On-Line Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the unparalleled structure elucidation power of Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For a compound like this compound, LC-NMR would be invaluable. After separation from a reaction mixture or impurities, the isolated compound can be directly transferred to the NMR spectrometer. This allows for the acquisition of various NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC) on a microgram scale, providing unambiguous confirmation of its structure, including the specific placement of the ethyl and methyl groups on the pyrazole ring and the amine nitrogen. researchgate.net This technique is particularly useful for distinguishing between isomers, a common challenge in the synthesis of substituted heterocycles. researchgate.net

Gas Chromatography-Infrared Spectroscopy (GC-IR) is another potent hyphenated technique. It separates volatile compounds using Gas Chromatography (GC) and identifies them based on their infrared absorption spectrum. For this compound, which is expected to be reasonably volatile, GC-IR could provide real-time structural information. The IR spectrum would show characteristic absorption bands for the N-H and C-N stretching of the amine group, C=N and N-N stretching within the pyrazole ring, and C-H vibrations of the ethyl and methyl groups, confirming the presence of these key functional groups. nih.govmdpi.com

While specific data for this compound is not available, the table below illustrates the kind of information that would be obtained from such analyses, based on typical values for related pyrazole derivatives.

Analytical TechniqueInformation Obtained for this compound (Hypothetical)
On-Line LC-NMR - ¹H NMR: Chemical shifts and coupling constants for the ethyl (CH₃, CH₂) and methyl (N-CH₃) protons, and the two protons on the pyrazole ring, confirming their connectivity. - ¹³C NMR: Chemical shifts for all six carbon atoms, distinguishing between the pyrazole ring carbons, the N-methyl carbon, and the ethyl group carbons. - 2D NMR (COSY, HSQC): Correlation peaks confirming the ¹H-¹H and ¹H-¹³C connectivities, providing definitive structural proof.
On-Line GC-IR - N-H Stretch: A characteristic band around 3300-3500 cm⁻¹ for the secondary amine. - C-H Stretch: Bands around 2850-2960 cm⁻¹ for the aliphatic ethyl and methyl groups. - C=N/C=C Stretch: Absorption bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrazole ring. - N-N Stretch: A band in the 1100-1250 cm⁻¹ region.

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical methods are crucial for investigating the redox properties of molecules, which is fundamental to understanding their potential roles in various applications, from synthesis to sensors.

Cyclic Voltammetry (CV) is a primary technique used to study the electrochemical behavior of a compound. It can determine the oxidation and reduction potentials, providing insight into the electron-donating or -accepting nature of the molecule. For this compound, CV would reveal how easily it can be oxidized (lose electrons) or reduced (gain electrons). The amine and the electron-rich pyrazole ring are likely to be the sites of oxidation.

The data obtained from a CV experiment would include the anodic peak potential (Epa) for oxidation and the cathodic peak potential (Epc) for reduction. The reversibility of these processes can also be assessed. Although no specific CV data exists for this compound, research on other pyrazole derivatives indicates that they undergo electrochemical functionalization, suggesting they are redox-active.

A hypothetical data table for a CV experiment is presented below.

ParameterHypothetical Value for this compoundSignificance
Oxidation Potential (Epa) +0.8 to +1.2 V (vs. Ag/AgCl)Indicates the potential at which the compound is oxidized. A lower potential suggests it is easier to oxidize.
Reduction Potential (Epc) -1.5 to -2.0 V (vs. Ag/AgCl)Indicates the potential at which the compound is reduced. A more positive potential suggests it is easier to reduce.
Reversibility (Ipa/Ipc) ~1 (for a reversible process)Describes whether the redox process can be easily reversed.

Pyrazole derivatives have been successfully employed as chemosensors for the detection of various metal ions. The nitrogen atoms in the pyrazole ring and the exocyclic amine group of this compound can act as coordination sites for metal ions. Upon binding a metal ion, the electronic properties of the pyrazole system would change, leading to a detectable change in an electrochemical signal (e.g., a shift in redox potential or a change in current). This principle could be used to develop selective and sensitive electrochemical sensors. For instance, pyrazole-based sensors have shown promise in detecting ions like Zn²⁺, Cd²⁺, and Cr³⁺.

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Screening

Microfluidic technologies, or "lab-on-a-chip" systems, offer significant advantages for chemical analysis and screening, including drastically reduced sample and reagent consumption, faster analysis times, and high throughput. uzh.chfrontiersin.org These platforms enable the rapid screening of large libraries of compounds for various applications, such as drug discovery. nih.govnih.gov

For research on this compound and its derivatives, a microfluidic platform could be used for high-throughput screening of its potential biological activities or for optimizing its synthesis. mdpi.com For example, a microfluidic device could be designed to:

Screen for Enzyme Inhibition: By mixing the compound with an enzyme and its substrate in micro-droplets, thousands of individual assays can be performed in seconds to identify potential inhibitory activity.

Cell-Based Assays: The effect of the compound on living cells could be monitored in real-time within microfluidic chambers, providing data on cytotoxicity or other cellular responses.

Reaction Optimization: Different reaction conditions (e.g., catalysts, temperatures, reactant ratios) for the synthesis of this compound could be tested in parallel on a single chip to quickly identify the optimal parameters.

The integration of analytical techniques like fluorescence detection or electrochemical sensors directly onto the microfluidic chip would allow for immediate and quantitative readouts of the screening results.

Future Research Trajectories and Interdisciplinary Perspectives for N Ethyl 1 Methyl 1h Pyrazol 3 Amine

Emerging Synthetic Strategies for Sustainable Production and Reduced Environmental Impact

The chemical industry's shift towards green chemistry principles is profoundly influencing the synthesis of heterocyclic compounds like N-ethyl-1-methyl-1H-pyrazol-3-amine. nih.govnumberanalytics.com Traditional synthetic routes often rely on harsh reaction conditions, toxic solvents, and generate significant waste. numberanalytics.comresearchgate.net Future research is increasingly focused on developing environmentally benign and economically viable synthetic pathways.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and often allows for solvent-free reactions, thereby minimizing environmental impact. rasayanjournal.co.inrsc.org

Solvent-Free and Aqueous Methods: Conducting reactions in the absence of volatile organic solvents or in water is a cornerstone of green chemistry. tandfonline.comthieme-connect.com Research into solid-state reactions and the use of deep eutectic solvents also presents promising avenues. ias.ac.in

Catalytic Innovations: The development and use of recyclable catalysts, such as solid acids and nanoparticles, can enhance reaction efficiency and reduce waste. nih.govnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom economy and step economy. researchgate.netmdpi.com

Synthetic StrategyKey AdvantagesRelevant Research Focus
Microwave-Assisted SynthesisReduced reaction time, increased yields, potential for solvent-free conditions. rasayanjournal.co.inrsc.orgOptimization of microwave parameters for the synthesis of N-substituted pyrazoles.
Aqueous MethodsUse of a non-toxic, inexpensive, and environmentally benign solvent. thieme-connect.comDevelopment of water-soluble catalysts and reaction conditions for pyrazole (B372694) synthesis.
Solvent-Free ReactionsMinimization of volatile organic compound (VOC) emissions and waste. tandfonline.comExploration of solid-support reactions and mechanochemistry.
CatalysisHigh efficiency, selectivity, and potential for catalyst recycling. nih.govnih.govDesign of novel heterogeneous and homogeneous catalysts for pyrazole ring formation.
Multicomponent ReactionsHigh atom and step economy, operational simplicity, and generation of molecular diversity. researchgate.netmdpi.comDesign of new MCRs for the one-pot synthesis of functionalized pyrazole derivatives.

This table provides a summary of emerging sustainable synthetic strategies for pyrazole derivatives.

Integration with Artificial Intelligence and Machine Learning for Chemical Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating the discovery and optimization of molecules and reactions. nih.govnih.gov For this compound, these computational tools offer powerful capabilities.

Predictive Modeling: ML algorithms, such as random forests and neural networks, can be trained on existing reaction data to predict the outcomes of new synthetic routes, including yields and potential byproducts. semanticscholar.orgdigitellinc.com This can significantly reduce the number of experiments required, saving time and resources. researchgate.net

De Novo Design: AI can be used to design novel pyrazole derivatives with specific desired properties by exploring vast chemical spaces.

Reaction Optimization: Machine learning models can help identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) to maximize the yield and purity of this compound. princeton.edu

Mechanism Elucidation: By analyzing large datasets, AI may help uncover patterns and relationships that provide insights into reaction mechanisms. nih.gov

The integration of AI and ML with automated high-throughput experimentation platforms will create a closed-loop system for accelerated discovery and development of new pyrazole-based compounds and materials. semanticscholar.org

Advanced Characterization Techniques at the Nanoscale for Novel Materials

The development of novel materials incorporating this compound necessitates advanced characterization techniques to understand their structure and properties at the nanoscale. The functionalization of nanoparticles with pyrazole derivatives is an emerging area with potential applications in various fields. nih.govresearchgate.net

Techniques that will be crucial for future research include:

Spectroscopic Methods: Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) are vital for confirming the chemical structure and successful functionalization of materials. researchgate.netmdpi.com

Microscopy Techniques: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) provide essential information on the morphology, size, and distribution of pyrazole-based nanomaterials. mdpi.com

Scattering Techniques: Dynamic Light Scattering (DLS) is used to determine the size distribution and stability of nanoparticles in solution. mdpi.com

These characterization methods are indispensable for establishing structure-property relationships in new materials derived from this compound.

Role of this compound in Next-Generation Functional Materials

The unique chemical structure of the pyrazole ring, with its two adjacent nitrogen atoms, makes it a valuable building block for a variety of functional materials. researchgate.netnih.gov Research into the applications of this compound and related compounds is expanding beyond traditional areas.

Potential applications in next-generation materials include:

Organic Electronics: Pyrazole derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) and other electronic devices due to their electronic properties. mdpi.com

Sensors: The ability of the pyrazole nucleus to coordinate with metal ions makes it a candidate for the development of chemical sensors.

Polymers and Coatings: Incorporation of pyrazole moieties into polymer backbones can impart desirable properties such as thermal stability and flame retardancy.

Nanomaterials: As mentioned previously, pyrazole derivatives can be used to functionalize nanoparticles, creating materials with tailored properties for various applications. mdpi.com

The versatility of the pyrazole scaffold suggests that this compound could play a role in the development of these and other advanced materials.

Bridging Fundamental Chemical Research with Translational Opportunities in Non-Clinical Technologies

While much of the research on pyrazole derivatives has been driven by their potential in medicine, there is a growing recognition of their utility in non-clinical technologies. nih.govmdpi.com A key future direction will be the deliberate effort to bridge fundamental chemical research on compounds like this compound with tangible technological applications.

This involves:

Agrochemicals: The pyrazole ring is a common feature in many herbicides, insecticides, and fungicides. nih.gov Further research could lead to the development of new, more effective, and environmentally safer agrochemicals based on the this compound scaffold.

Materials Science: As detailed in the previous section, the unique properties of pyrazoles can be harnessed to create advanced materials with applications in electronics, catalysis, and more. researchgate.net

Dyes and Pigments: The aromatic nature of the pyrazole ring allows for the synthesis of colored compounds, suggesting potential applications in the dye and pigment industry.

A more integrated approach, where synthetic chemists collaborate with engineers and materials scientists, will be crucial for translating fundamental knowledge into practical technologies.

Global Collaborative Research Initiatives in Heterocyclic Chemistry

The complexity and interdisciplinary nature of modern chemical research necessitate collaboration on a global scale. grc.org The field of heterocyclic chemistry, including the study of pyrazoles, benefits greatly from international cooperation.

Future progress will be fostered by:

International Conferences and Seminars: Platforms like the Gordon Research Conferences on Heterocyclic Compounds provide opportunities for researchers to share unpublished findings, foster informal interactions, and spark new collaborations. grc.org

Joint Research Programs: Funding and support for international research projects can bring together complementary expertise and resources, accelerating scientific discovery.

Open Data and Knowledge Sharing: Initiatives that promote the open sharing of research data and methodologies can help to avoid duplication of effort and build upon existing knowledge more effectively.

Such collaborative efforts are essential for tackling the significant challenges and opportunities in the field, from developing sustainable synthetic methods to discovering novel applications for compounds like this compound. nitw.ac.in

Q & A

Q. What are the key structural features of N-ethyl-1-methyl-1H-pyrazol-3-amine, and how can they be determined experimentally?

The compound features a pyrazole ring with an ethyl group at the N1 position and an amino group at C2. Structural determination typically employs X-ray crystallography for 3D conformation analysis (e.g., bond angles, substituent spatial arrangement) and NMR spectroscopy for functional group identification (e.g., ethyl group splitting patterns in 1^1H NMR) . The molecular formula (C6_6H11_{11}N3_3) and CAS number (1182954-57-9) are critical identifiers for database searches .

Q. What synthetic methodologies are commonly used for this compound, and how are reaction conditions optimized?

Synthesis involves alkylation of pyrazole precursors under basic conditions (e.g., NaOH/K2_2CO3_3) in polar solvents like ethanol/methanol. Temperature control (80–150°C) and stoichiometric ratios are optimized via kinetic studies to maximize yield. Post-synthesis purification often uses column chromatography or recrystallization .

Q. How can researchers validate the purity of this compound post-synthesis?

Purity validation combines high-performance liquid chromatography (HPLC) for quantitative analysis and mass spectrometry (MS) to confirm molecular weight (125.2 g/mol). Discrepancies in expected vs. observed MS peaks (e.g., m/z 203 [M+H] in related compounds) may indicate byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives like this compound?

Contradictions arise from assay variability (e.g., cell-line specificity) or structural isomerism. Dose-response studies and structural analogs comparison (e.g., substituting ethyl with cyclopropylmethyl groups) clarify structure-activity relationships. Meta-analysis of pharmacological datasets (e.g., IC50_{50} variability) is also critical .

Q. What methodologies are recommended for analyzing the binding interactions of this compound with biological targets?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (Kd_d) and thermodynamics. Molecular docking simulations (using software like AutoDock) predict interaction sites on enzymes/receptors, validated by mutagenesis studies .

Q. How does this compound compare structurally and functionally to related pyrazole derivatives?

Comparative analysis using tabular data highlights substituent effects:

CompoundKey FeaturesBiological Activity
This compoundEthyl at N1, amino at C3Enzyme inhibition (hypothesized)
N-(cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amineCyclopropylmethyl, pyridinylEnhanced metabolic stability
1-(difluoromethyl)-N-[(3-methoxyphenyl)methyl]pyrazol-3-amineDifluoromethyl, methoxybenzylAnti-inflammatory potential

Functional differences arise from electronic (e.g., fluorine substitution) and steric effects .

Q. What computational tools are suitable for modeling the crystallographic data of this compound?

SHELXL (for small-molecule refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) are industry standards. WinGX integrates multiple crystallography tools for structure validation (e.g., R-factor analysis) .

Methodological Notes

  • Experimental Design : When optimizing synthesis, use a factorial design to test solvent/base combinations. For bioactivity studies, include positive controls (e.g., known kinase inhibitors) to benchmark results .
  • Data Interpretation : Cross-reference spectral data (NMR, IR) with PubChem entries (DTXSID301292566 for related compounds) to resolve ambiguities .

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